molecular formula C11H10BrNO2 B187455 5-bromo-1-propyl-1H-indole-2,3-dione CAS No. 312636-28-5

5-bromo-1-propyl-1H-indole-2,3-dione

Numéro de catalogue: B187455
Numéro CAS: 312636-28-5
Poids moléculaire: 268.11 g/mol
Clé InChI: RSOPTJFYJLURGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-1-propyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-bromo-1-propylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPTJFYJLURGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364986
Record name 5-bromo-1-propyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312636-28-5
Record name 5-bromo-1-propyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione, a valuable heterocyclic compound for various research and development applications. This document details the synthetic pathway, experimental protocols, and characterization data.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process commencing with the bromination of isatin to yield 5-bromoisatin. This intermediate subsequently undergoes N-alkylation with propyl bromide to afford the final product.

Synthesis_Pathway Isatin Isatin Bromination Step 1: Bromination Isatin->Bromination Brominating_Agent Pyridinium Bromochromate (PBC) in Acetic Acid Brominating_Agent->Bromination 5-Bromoisatin 5-bromo-1H-indole-2,3-dione (5-Bromoisatin) Bromination->5-Bromoisatin Yield: 89% Alkylation Step 2: N-Propylation 5-Bromoisatin->Alkylation Alkylation_Reagents Propyl Bromide, K2CO3, DMF Alkylation_Reagents->Alkylation Final_Product This compound Alkylation->Final_Product Estimated Yield: ~87%

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)

This procedure details the regioselective bromination of isatin at the 5-position using pyridinium bromochromate (PBC).

Materials:

  • Isatin

  • Pyridinium bromochromate (PBC)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or carbon tetrachloride for recrystallization

Procedure:

  • To a suspension of pyridinium bromochromate (12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a minimal amount of glacial acetic acid.

  • Heat the reaction mixture at 90°C on a water bath for 20 minutes with constant stirring.

  • After completion of the reaction (monitored by TLC), pour the mixture into cold water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by water.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol or carbon tetrachloride to yield 5-bromoisatin as a solid.[1]

Step 2: Synthesis of this compound

This protocol describes the N-propylation of 5-bromoisatin. The procedure is based on a closely related N-alkylation method and is expected to provide a high yield of the desired product.

Materials:

  • 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)

  • Propyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Ethyl acetate

  • Ethanol for recrystallization

Procedure:

  • To a solution of 5-bromo-1H-indole-2,3-dione (1.76 mmol) in DMF (15 mL), add potassium carbonate (4.4 mmol) and tetra-n-butylammonium bromide (0.4 mmol).

  • To this stirred suspension, add propyl bromide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Remove the DMF solvent from the filtrate in vacuo.

  • Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl acetate eluent system.

  • Combine the fractions containing the product and remove the solvent.

  • Recrystallize the purified product from analytical grade ethanol to obtain this compound.

Data Presentation

Reaction Data
StepProductStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield
15-bromo-1H-indole-2,3-dioneIsatinPyridinium bromochromateAcetic Acid20 min90°C89%
2This compound5-BromoisatinPropyl bromide, K₂CO₃, TBABDMF48 hRoom Temp.~87% (estimated)
Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR Data (DMSO-d₆, δ ppm)
5-bromo-1H-indole-2,3-dioneC₈H₄BrNO₂226.03249-2507.74 (dd, J = 8.3, 1.9 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 6.88 (d, J = 8.3 Hz, 1H).[1]
This compoundC₁₁H₁₀BrNO₂268.11Not availablePredicted: ~7.8 (d, 1H), ~7.7 (dd, 1H), ~7.0 (d, 1H), ~3.6 (t, 2H, N-CH₂), ~1.7 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃). Note: This is a predicted spectrum based on the structure and known chemical shifts.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Propylation Reaction1 Reaction of Isatin with PBC in Acetic Acid Workup1 Aqueous Workup and Extraction Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 5-Bromoisatin_Product 5-Bromoisatin Purification1->5-Bromoisatin_Product Reaction2 Reaction of 5-Bromoisatin with Propyl Bromide Workup2 Filtration and Solvent Removal Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Recrystallization2 Recrystallization Purification2->Recrystallization2 Final_Product_Workflow 5-bromo-1-propyl-1H- indole-2,3-dione Recrystallization2->Final_Product_Workflow 5-Bromoisatin_Product->Reaction2

Caption: General experimental workflow for the synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 5-bromo-1-propyl-1H-indole-2,3-dione

This technical guide provides a comprehensive overview of the chemical properties of this compound, a member of the isatin family of compounds. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] This document details the synthesis, physicochemical properties, spectroscopic data, and reactivity of this specific N-propylated 5-bromo-isatin derivative.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. However, data for the parent compound, 5-bromoisatin, and related derivatives provide valuable insights.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 268.09 g/mol
Appearance Likely an orange or red crystalline solid[2][3]
Melting Point 247-252 °C (for 5-bromoisatin)[4][5]
Solubility Soluble in DMF and ethanol; less soluble in water (for 5-bromoisatin)[2][4]
pKa 8.74 ± 0.20 (Predicted for 5-bromoisatin)[3]

Spectroscopic Data

Specific spectroscopic data for this compound is not directly available. The following table presents expected shifts based on data for the closely related 1-allyl-5-bromoindoline-2,3-dione and other isatin derivatives.

NucleusExpected Chemical Shift (δ, ppm)
¹H NMR Aromatic protons: ~7.0-8.0 ppm; N-CH₂ protons: ~3.8 ppm; CH₂ protons: ~1.7 ppm; CH₃ protons: ~0.9 ppm
¹³C NMR C=O (C3): ~183 ppm; C=O (C2): ~158 ppm; Aromatic carbons: ~110-150 ppm; N-CH₂ carbon: ~40 ppm; CH₂ carbon: ~20 ppm; CH₃ carbon: ~11 ppm

Experimental Protocols

Synthesis of this compound

The synthesis of N-alkylated isatins is a well-established procedure. The following protocol is adapted from the synthesis of 1-allyl-5-bromoindoline-2,3-dione.

Materials:

  • 5-bromo-1H-indole-2,3-dione (5-bromoisatin)

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Ethanol

Procedure:

  • To a solution of 5-bromo-1H-indole-2,3-dione (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and tetra-n-butylammonium bromide (0.2 eq).

  • Add 1-bromopropane (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the solution to remove solid potassium carbonate.

  • Remove the DMF solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

  • Recrystallize the final product from ethanol to obtain pure this compound.

Reactivity and Chemical Transformations

The isatin scaffold is known for its reactivity, particularly at the C3-carbonyl group. One notable reaction is the 1,3-dipolar cycloaddition.[6] The N-propylated derivative is expected to undergo similar reactions.

1,3-Dipolar Cycloaddition: The double bond of an alkene can react with a 1,3-dipole generated from the isatin derivative to form a five-membered heterocyclic ring. This type of reaction is valuable for the synthesis of complex heterocyclic systems with potential pharmacological applications.

Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of 5-bromoindole and 5-bromoisatin derivatives has shown significant potential in several therapeutic areas.

  • Anticancer Activity: Many 5-bromoindole derivatives have demonstrated efficacy against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key enzymes in oncogenic pathways.[7]

  • Antibacterial Activity: Certain 5-bromoindole-2-carboxamides have exhibited high antibacterial activity against pathogenic Gram-negative bacteria.[8]

  • Antiviral and Neuroprotective Properties: The indole nucleus is a key pharmacophore in the development of antiviral agents, and its derivatives have shown activity against a range of viruses.[1]

The introduction of the bromine atom at the 5-position is often associated with enhanced biological activity.[1]

Visualizations

Synthesis Workflow for this compound

G Synthesis of this compound A 5-bromo-1H-indole-2,3-dione (5-bromoisatin) C Reaction Mixture (DMF, K2CO3, TBAB) A->C B 1-Bromopropane B->C D Stirring at Room Temperature (48 hours) C->D Alkylation E Filtration D->E F Solvent Removal (in vacuo) E->F G Column Chromatography (Silica gel, Hexane/EtOAc) F->G Purification H Recrystallization (Ethanol) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

General Reactivity of the Isatin Core

G General Reactivity of the Isatin Core Isatin This compound Reaction1 1,3-Dipolar Cycloaddition Isatin->Reaction1 Reaction2 Condensation Reaction Isatin->Reaction2 Reaction3 Reduction Isatin->Reaction3 Product1 Spiro-heterocyclic Compound Reaction1->Product1 Product2 Schiff Base Reaction2->Product2 Product3 Indole Derivative Reaction3->Product3

Caption: Key chemical transformations of the isatin scaffold.

References

A Comprehensive Technical Guide to 5-bromo-1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Identification

Although the exact CAS number for 5-bromo-1-propyl-1H-indole-2,3-dione is not indexed, data for homologous compounds are available and provide a basis for predicting its properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-bromo-1H-indole-2,3-dione87-48-9C₈H₄BrNO₂226.03
5-bromo-1-ethyl-1H-indole-2,3-dione69736-76-1[1]C₁₀H₈BrNO₂254.09[1]
5-bromo-1-butyl-1H-indole-2,3-dione332929-55-2[2]C₁₂H₁₂BrNO₂282.13
This compound Not Available C₁₁H₁₀BrNO₂ 268.11

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 5-bromo-1H-indole-2,3-dione (5-bromoisatin). A general protocol, adapted from the synthesis of similar N-alkylated 5-bromoisatin derivatives, is provided below.[3]

Protocol: Synthesis of this compound

Materials:

  • 5-bromo-1H-indole-2,3-dione

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Ethyl acetate

  • Ethanol

Procedure:

  • To a solution of 5-bromo-1H-indole-2,3-dione (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and tetra-n-butylammonium bromide (0.2 equivalents).

  • Add 1-bromopropane (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the solution to remove inorganic salts.

  • Remove the DMF solvent in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

  • Recrystallize the final product from ethanol to obtain pure this compound.

G General Workflow for the Synthesis of this compound cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 5-bromo-1H-indole-2,3-dione D N-Alkylation Reaction (Room Temperature, 48h) A->D B 1-Bromopropane B->D C K2CO3, TBAB, DMF C->D E Filtration D->E F Solvent Evaporation E->F G Column Chromatography F->G H Recrystallization G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of 5-bromoindole are known to exhibit a wide range of biological activities, suggesting that this compound may also possess therapeutic potential.

Anticancer Activity

Many 5-bromoindole derivatives have demonstrated anticancer properties.[4] A key mechanism of action for some of these compounds is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Inhibition of these receptors can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

G Potential Inhibition of EGFR/VEGFR-2 Signaling A This compound B EGFR / VEGFR-2 A->B Inhibition C Downstream Signaling (e.g., MAPK, PI3K-Akt pathways) B->C D Cell Proliferation C->D E Angiogenesis C->E F Cell Survival C->F

Caption: Inhibition of EGFR/VEGFR-2 signaling pathways.

Antibacterial Activity

Various derivatives of 5-bromoisatin have been synthesized and evaluated for their antibacterial properties.[6] For instance, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides showed high antibacterial activity against pathogenic Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[7] This suggests that this compound could also be explored for its potential as an antibacterial agent.

Conclusion

This compound is a promising, yet underexplored, derivative of 5-bromoisatin. Based on the chemistry and biological activities of related compounds, it is a viable candidate for further investigation in the fields of oncology and infectious diseases. The synthetic protocols and biological insights provided in this guide offer a solid foundation for researchers to build upon in their drug discovery and development endeavors.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-bromo-1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation required for the definitive structure elucidation of 5-bromo-1-propyl-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry. This document outlines the synthetic pathway, spectroscopic characterization, and data presentation critical for researchers in the field.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-alkylation of 5-bromo-1H-indole-2,3-dione (5-bromoisatin). This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate propyl halide.

A general synthetic procedure is as follows: To a solution of 5-bromo-1H-indole-2,3-dione in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added to facilitate the formation of the corresponding anion. Subsequently, a propyl halide, for instance, 1-bromopropane or 1-iodopropane, is introduced, and the reaction mixture is stirred, often at room temperature or with gentle heating, until completion as monitored by thin-layer chromatography (TLC). The workup typically involves filtration to remove inorganic salts, followed by extraction and purification of the crude product by column chromatography on silica gel.

Spectroscopic and Spectrometric Analysis

The cornerstone of structure elucidation lies in the synergistic application of various spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the aromatic protons on the bromo-substituted benzene ring and the protons of the N-propyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of distinct carbon environments. Key signals will include those for the two carbonyl carbons of the dione moiety, the aromatic carbons, and the carbons of the propyl chain.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR (Proton) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~7.8d~2.01H
H-6~7.7dd~8.5, 2.01H
H-7~7.0d~8.51H
N-CH₂~3.8t~7.52H
CH₂-CH₃~1.7sextet~7.52H
CH₃~0.9t~7.53H
¹³C NMR (Carbon) Predicted Chemical Shift (δ, ppm)
C-2 (C=O)~183
C-3 (C=O)~158
C-7a~150
C-4~140
C-6~127
C-5~118
C-3a~117
C-7~112
N-CH₂~42
CH₂-CH₃~21
CH₃~11

Note: Predicted chemical shifts are based on data from similar N-alkylated isatin derivatives and are subject to variation depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₁₁H₁₀BrNO₂), the expected molecular weight is approximately 282.99 g/mol . The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Table 2: Expected Mass Spectrometry Data

Technique Ion Expected m/z Notes
Electrospray Ionization (ESI-MS)[M+H]⁺~284.0, 286.0Shows the characteristic isotopic pattern of bromine.
[M+Na]⁺~306.0, 308.0Sodium adduct, also showing the bromine isotopic pattern.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl groups.

Table 3: Expected Infrared Spectroscopy Data

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (ketone)~1730-1750Strong
C=O (amide)~1700-1720Strong
C-N stretch~1350-1250Medium
C-Br stretch~600-500Medium

Experimental Protocols

General Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1H-indole-2,3-dione (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Alkylation: Add 1-bromopropane (1.2-1.5 equivalents) dropwise to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate).

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and more scans are generally required compared to ¹H NMR.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer (e.g., an ESI-TOF or a Q-TOF instrument) via direct infusion or coupled to a liquid chromatograph. Acquire the spectrum in positive ion mode.

Infrared Spectroscopy Analysis
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the structure elucidation process.

molecular_structure cluster_indole This compound a

Caption: Molecular Structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structure Elucidation cluster_confirmation Confirmation start 5-Bromoisatin + 1-Bromopropane reaction N-Alkylation (K2CO3, DMF) start->reaction purification Column Chromatography reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir structure Structure Confirmed nmr->structure ms->structure ir->structure

Caption: General experimental workflow for synthesis and structure elucidation.

The Biological Nexus: An In-depth Technical Guide to the Bioactivity of 5-Bromo-1-propyl-1H-indole-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic introduction of a bromine atom at the 5-position and a propyl group at the N-1 position of the indole nucleus can significantly modulate the molecule's physicochemical properties, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of 5-bromo-1-propyl-1H-indole-2,3-dione and its closely related derivatives, with a primary focus on their anticancer and antimicrobial properties.

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

Derivatives of 5-bromo-isatin have demonstrated significant cytotoxic effects against a spectrum of human cancer cell lines. The introduction of various substituents at the N-1 and C-3 positions of the 5-bromo-isatin core has been a key strategy in the development of potent anticancer agents.

Quantitative Analysis of Cytotoxicity

The in vitro anticancer activity of 5-bromo-isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The data presented below summarizes the cytotoxic effects of various N-substituted and C-substituted 5-bromo-isatin analogs against several cancer cell lines. While specific data for the N-propyl substituent is limited, structure-activity relationship (SAR) studies have indicated that derivatives with ethyl or propyl spacers at this position are promising, particularly against breast cancer cell lines like MCF-7.[1]

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
5-Bromo-isatin Derivative (General)
Compound with ethyl/propyl spacerMCF-7 (Breast)1.56[1]
N-Benzyl-5-bromoindolin-2-one Derivatives
Compound 7cMCF-7 (Breast)7.17 ± 0.94
Compound 7dMCF-7 (Breast)2.93 ± 0.47
Multi-substituted Isatin Derivatives
Compound 4l (tri-substituted with halogens)K562 (Leukemia)1.75[2]
Compound 4l (tri-substituted with halogens)HepG2 (Liver)3.20[2]
Compound 4l (tri-substituted with halogens)HT-29 (Colon)4.17[2]
5,6,7-tribromoisatin U937 (Lymphoma)<10
Mechanisms of Anticancer Action

The anticancer activity of 5-bromo-isatin derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes involved in cancer progression.

  • Induction of Apoptosis: Many isatin derivatives exert their cytotoxic effects by triggering the intrinsic apoptotic pathway. This is often characterized by the dissipation of the mitochondrial membrane potential and the activation of caspase enzymes, such as caspase-3 and caspase-7.[3][4] The activation of these effector caspases leads to the cleavage of cellular proteins, ultimately resulting in cell death.

  • Enzyme Inhibition: Certain 5-bromo-isatin derivatives have been shown to inhibit protein kinases that are crucial for tumor cell proliferation and survival. For instance, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Below is a diagram illustrating a generalized workflow for the synthesis and initial anticancer screening of these derivatives.

G General Workflow for Synthesis and Anticancer Screening cluster_synthesis Synthesis cluster_screening Anticancer Screening A 5-Bromoisatin B Alkylation/Acylation at N-1 (e.g., with 1-bromopropane) A->B Step 1 C Condensation/Substitution at C-3 B->C Step 2 D Purification and Characterization (NMR, MS) C->D Step 3 E MTT Assay on Cancer Cell Lines (e.g., MCF-7, HepG2) D->E Testing of Synthesized Derivatives F Determination of IC50 Values E->F G Selection of Lead Compounds F->G H Mechanism of Action Studies (e.g., Apoptosis Assay, Kinase Assay) G->H

Caption: General workflow for the synthesis and anticancer screening of 5-bromo-isatin derivatives.

The following diagram depicts a simplified representation of the mitochondrial (intrinsic) pathway of apoptosis, a common mechanism of action for these compounds.

G Mitochondrial Apoptosis Pathway A 5-Bromo-isatin Derivative B Induction of Cellular Stress A->B C Mitochondrial Membrane Potential Dissipation B->C D Release of Cytochrome c C->D E Apoptosome Formation D->E F Activation of Caspase-9 E->F G Activation of Caspase-3/7 F->G H Apoptosis (Cell Death) G->H

Caption: Simplified mitochondrial apoptosis pathway induced by 5-bromo-isatin derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

In addition to their anticancer properties, 5-bromo-isatin derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial potency is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
5-Bromoindole-2-carboxamides
Compound 7aE. coli0.35 - 1.25[5]
Compound 7bE. coli0.35 - 1.25[5]
Compound 7cE. coli0.35 - 1.25[5]
Compound 7aP. aeruginosa0.35 - 1.25[5]
Compound 7bP. aeruginosa0.35 - 1.25[5]
Compound 7cP. aeruginosa0.35 - 1.25[5]
Isatin Hydrazone with 5-Br substitution S. aureusFavorable activity
Isatin Hydrazone with 5-Br substitution C. albicansFavorable activity
Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for 5-bromo-isatin derivatives are still under investigation, but they are thought to involve the disruption of essential cellular processes in microorganisms. One proposed mechanism is the inhibition of microbial enzymes through the oxidation of essential protein thiols, leading to a loss of function and subsequent inhibition of microbial growth.

The diagram below outlines a typical workflow for antimicrobial screening.

G Antimicrobial Screening Workflow A Synthesized 5-Bromo-isatin Derivatives C Broth Microdilution or Disk Diffusion Assay A->C B Selection of Microbial Strains (e.g., E. coli, S. aureus) B->C D Determination of MIC or Zone of Inhibition C->D E Identification of Active Compounds D->E F Further Mechanistic Studies E->F

Caption: A typical workflow for the antimicrobial screening of synthesized compounds.

Experimental Protocols

Synthesis of N-Substituted 5-Bromoisatin Derivatives (General Procedure)

A solution of 5-bromo-1H-indole-2,3-dione in a suitable solvent (e.g., DMF) is treated with a base (e.g., potassium carbonate) and an alkylating agent (e.g., 1-bromopropane). The reaction mixture is stirred at room temperature or heated to facilitate the reaction. After completion, the product is isolated by filtration and purified by recrystallization or column chromatography. The structure is then confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-bromo-isatin derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound derivatives and their analogs represent a promising class of bioactive molecules with significant potential in the development of novel anticancer and antimicrobial agents. The presence of the 5-bromo substituent is often associated with enhanced biological activity. Further exploration of the structure-activity relationships, particularly with varied N-1 and C-3 substitutions, will be crucial in optimizing the therapeutic efficacy and selectivity of these compounds. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of isatin-based therapeutics.

References

In-depth Technical Guide on 5-bromo-1-propyl-1H-indole-2,3-dione: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific databases and literature was conducted to elucidate the core mechanism of action of 5-bromo-1-propyl-1H-indole-2,3-dione. This investigation sought to collate quantitative data, detailed experimental protocols, and define the signaling pathways associated with this specific compound. However, the search revealed a significant gap in the publicly available research. At present, there are no specific studies detailing the mechanism of action, pharmacological targets, or quantitative biological activity data for this compound.

The available literature focuses primarily on the synthesis of this and related compounds and the broader biological activities of the parent molecule, 5-bromo-1H-indole-2,3-dione (also known as 5-bromoisatin), and its various derivatives. This document summarizes the existing knowledge on the synthesis and general pharmacological context of the 5-bromo-indole-2,3-dione scaffold, providing a foundation for future research into the specific properties of the 1-propyl substituted analog.

Synthesis of this compound

The synthesis of N-alkylated 5-bromo-1H-indole-2,3-dione derivatives is a common theme in the available literature. While a specific protocol for the synthesis of the 1-propyl derivative was not found in the immediate search, the general approach involves the N-alkylation of 5-bromoisatin.

General Experimental Protocol for N-Alkylation of 5-bromoisatin:

A general procedure for the N-alkylation of 5-bromoisatin can be inferred from synthetic procedures for similar compounds.[1] This typically involves the reaction of 5-bromoisatin with an appropriate alkylating agent, such as 1-bromopropane, in the presence of a base and a suitable solvent.

  • Materials:

    • 5-bromo-1H-indole-2,3-dione (5-bromoisatin)

    • 1-bromopropane (or other propyl halide)

    • A suitable base (e.g., potassium carbonate, sodium hydride)

    • A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Procedure:

    • 5-bromoisatin is dissolved in the chosen solvent.

    • The base is added to the solution to deprotonate the indole nitrogen.

    • The alkylating agent (1-bromopropane) is added, and the reaction mixture is stirred, often at an elevated temperature, for a specified period.

    • The reaction progress is monitored using techniques such as thin-layer chromatography (TLC).

    • Upon completion, the product is isolated through standard workup procedures, which may include filtration, extraction, and purification by chromatography.

The following diagram illustrates a generalized workflow for the synthesis of N-alkylated 5-bromoisatin derivatives.

G cluster_synthesis General Synthesis Workflow start Start Materials: 5-bromoisatin, 1-bromopropane, Base, Solvent reaction N-Alkylation Reaction (Stirring, optional heating) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Workup: Filtration, Extraction monitoring->workup Upon completion purification Purification (Chromatography) workup->purification product Final Product: This compound purification->product

A generalized workflow for the synthesis of this compound.

Biological Activities of the Broader 5-Bromo-1H-indole-2,3-dione Class

While data on the 1-propyl derivative is absent, the broader class of compounds based on the 5-bromo-1H-indole-2,3-dione scaffold has been investigated for various biological activities. Isatin and its derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2] The introduction of a bromine atom at the 5-position can modulate these activities.

Anticancer Activity

Several studies have explored the anticancer potential of derivatives of 5-bromo-1H-indole-2,3-dione. For instance, various isatin-indole conjugates, some incorporating the 5-bromo-isatin moiety, have been synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines.[3] One study reported that a compound with a bromo substituent at the 5-position of the isatin ring showed an average IC50 value of 2.06 µM against a panel of cancer cell lines, suggesting that the 5-bromo substitution can contribute to cytotoxic activity.[3] Another study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones also demonstrated anticancer potency against MCF-7 cells.[4]

Antimicrobial Activity

The isatin scaffold is a known pharmacophore in the development of antimicrobial agents. While specific data for this compound is not available, related 5-bromoindole derivatives have been synthesized and shown to possess antibacterial properties.

Future Directions and Conclusion

The current body of scientific literature lacks specific information on the mechanism of action of this compound. The existing research provides a solid foundation for the synthesis of this compound and suggests that, like other derivatives of 5-bromoisatin, it may possess interesting biological activities.

To elucidate the core mechanism of action, future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or computational modeling to identify the molecular targets of this compound.

  • In Vitro Biological Screening: Assessing the activity of the compound against a panel of cancer cell lines, bacterial strains, and viral assays to determine its spectrum of activity and obtain quantitative data (e.g., IC50, MIC).

  • Mechanism of Action Studies: Once a primary activity is identified (e.g., anticancer), conducting detailed studies to understand the underlying mechanism, such as cell cycle analysis, apoptosis assays, and investigation of key signaling pathways.

The following diagram outlines a potential workflow for future research to determine the mechanism of action.

G cluster_research Future Research Workflow synthesis Synthesis and Purification of Compound screening Broad Biological Screening (Anticancer, Antimicrobial, etc.) synthesis->screening hit_validation Hit Validation and Quantitative Analysis (IC50) screening->hit_validation If active target_id Target Identification Studies hit_validation->target_id moa Mechanism of Action Studies (Signaling Pathways, etc.) target_id->moa conclusion Elucidation of Core Mechanism of Action moa->conclusion

A proposed workflow for the future investigation of this compound's mechanism of action.

References

Potential Therapeutic Targets of 5-Bromo-1-propyl-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-bromo-1-propyl-1H-indole-2,3-dione, a member of the substituted isatin family, holds significant promise for therapeutic applications. While direct research on this specific molecule is limited, extensive studies on its parent compound, 5-bromoisatin, and various N-substituted derivatives provide a strong foundation for identifying its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the available preclinical data on related compounds to illuminate the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound. The primary therapeutic potential appears to lie in the realm of oncology, with evidence pointing towards the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The introduction of a bromine atom at the 5-position of the isatin core, as seen in 5-bromoisatin, has been shown to enhance its biological efficacy.[2] Further modification at the N-1 position with an alkyl group, such as a propyl chain, can modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the extrapolated therapeutic potential of this compound based on the activities of structurally similar molecules.

Potential Therapeutic Targets and Mechanisms of Action

Based on research into N-substituted 5-bromoisatin and other 5-bromoindole derivatives, the following therapeutic targets and mechanisms of action are proposed for this compound:

Anticancer Activity

The most significant therapeutic potential for this class of compounds lies in their anticancer properties. The proposed mechanisms are multifaceted and target key oncogenic pathways.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Several N-substituted 5-bromoindolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[3] Inhibition of VEGFR-2 disrupts the downstream signaling cascade, leading to a reduction in tumor neovascularization, thereby limiting tumor growth and metastasis.

  • Downregulation of Vascular Endothelial Growth Factor (VEGF) Expression: Related 5-bromoindole derivatives have been shown to decrease the expression of VEGF, the primary ligand for VEGFR-2.[4] This dual action of inhibiting both the receptor and the expression of its ligand suggests a robust anti-angiogenic effect.

  • Induction of Apoptosis: Treatment with N-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives has been shown to induce apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic markers like caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic marker Bcl-2.[3]

  • Cell Cycle Arrest: These compounds can also induce cell cycle arrest, typically at the G2/M phase, preventing cancer cell proliferation.[3]

Antimicrobial Activity

Derivatives of 5-bromoisatin have shown promising activity against a range of microbial pathogens.

  • Antibacterial Activity: 5-bromoisatin derivatives have demonstrated inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][6]

  • Antifungal Activity: Activity against fungal strains such as Candida albicans and Aspergillus niger has also been reported for 5-bromoisatin derivatives.[5][6]

Anti-inflammatory Activity

The isatin scaffold is associated with anti-inflammatory properties, and N-substitution can modulate this activity.[1] The likely mechanism involves the inhibition of pro-inflammatory mediators.

Quantitative Data from Related Compounds

The following tables summarize the quantitative data for various N-substituted 5-bromoisatin and related 5-bromoindole derivatives, providing an indication of the potential potency of this compound.

Table 1: In Vitro Anticancer Activity of N-Substituted 5-Bromoindolin-2-one Derivatives [3]

CompoundCell LineIC50 (µM)
7c (1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one)MCF-7 (Breast Cancer)7.17 ± 0.94
7d (1-benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one)MCF-7 (Breast Cancer)2.93 ± 0.47

Table 2: VEGFR-2 Inhibitory Activity of N-Substituted 5-Bromoindolin-2-one Derivatives [3]

CompoundIC50 (µM)
7c 0.728
7d 0.503

Table 3: In Vitro Anticancer Activity of a 5-Bromo-7-azaindolin-2-one Derivative [7]

CompoundCell LineIC50 (µM)
23p HepG2 (Liver Cancer)2.357
A549 (Lung Cancer)3.012
Skov-3 (Ovarian Cancer)2.899

Table 4: In Vitro Cytotoxic Activity of an N-Substituted 5-Phenylisatin Derivative [8]

CompoundCell LineIC50 (µM)
2m (N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin)K562 (Leukemia)0.03

Table 5: Antimicrobial Activity of 5-Bromoisatin Derivatives [5][6]

OrganismMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus25
Candida albicans0.355 (for a triazino[5,6-b]indole derivative)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of N-substituted 5-bromoisatin derivatives, which can be adapted for this compound.

General Synthesis of N-Propyl-5-bromoisatin
  • Dissolution: Dissolve 5-bromoisatin in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir to form the isatin anion.

  • Alkylation: Add 1-bromopropane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

VEGFR-2 Kinase Assay (In Vitro)
  • Assay Setup: Use a commercially available VEGFR-2 kinase assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Compound Addition: Add various concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent, which typically involves a colorimetric or fluorescent readout.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway

G Proposed Anti-Angiogenic Signaling Pathway cluster_0 This compound cluster_1 Cellular Targets & Processes Compound 5-Bromo-1-propyl- 1H-indole-2,3-dione VEGF_exp VEGF Expression Compound->VEGF_exp Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces CellCycle Cell Cycle Arrest Compound->CellCycle Induces VEGF_exp->VEGFR2 Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes G General Experimental Workflow for Biological Evaluation Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro_Cancer In Vitro Anticancer Screening (MTT Assay on Cancer Cell Lines) Purification->InVitro_Cancer Antimicrobial_Assay Antimicrobial Screening (MIC Assay) Purification->Antimicrobial_Assay Kinase_Assay VEGFR-2 Kinase Assay InVitro_Cancer->Kinase_Assay If Active Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Kinase_Assay->Mechanism_Studies

References

In Vitro Profile of 5-bromo-1-propyl-1H-indole-2,3-dione and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals a notable absence of specific in vitro studies directly investigating 5-bromo-1-propyl-1H-indole-2,3-dione. This technical guide has been compiled by leveraging available data on closely related N-alkylated 5-bromoisatin analogs to provide a representative overview for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms of action detailed herein are based on established methodologies for the broader isatin class of compounds and should be adapted and validated for the specific molecule of interest.

Introduction to Isatin Derivatives in Preclinical Research

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The isatin scaffold can be readily functionalized at various positions, enabling the generation of a diverse library of molecules with potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.[1] N-substitution on the isatin ring, in particular, has been a key strategy in modulating the cytotoxic and anticancer potential of these compounds.[2]

Quantitative Cytotoxicity Data of N-Alkyl Isatin Analogs

While specific data for this compound is not available, studies on analogous N-alkylated isatins demonstrate potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for a selection of N-alkylated isatin derivatives, providing a comparative perspective on their efficacy.

Compound/AnalogCell LineIC50 (µM)Reference
N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin K562 (Leukemia)0.03[3]
5,7-Dibromo-N-(p-methylbenzyl)isatin U937 (Lymphoma)0.49[4]
5,7-Dibromo-N-(p-methylbenzyl)isatin Jurkat (Leukemia)0.49[4]
Isatin-indole conjugate (5m) HT-29 (Colon)1.17 (average)[Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery]
Isatin-indole conjugate (5m) ZR-75 (Breast)1.17 (average)[Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery]
Isatin-indole conjugate (5m) A-549 (Lung)1.17 (average)[Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery]
1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7d) MCF-7 (Breast)2.93[5]
1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7c) MCF-7 (Breast)7.17[5]
Fluorinated Isatin-Hydrazone (8) A549 (Lung)42.43[6]
Fluorinated Isatin-Hydrazone (8) HepG2 (Liver)48.43[6]

Experimental Protocols for In Vitro Cytotoxicity Assessment

The following are detailed, standardized protocols for key in vitro assays to evaluate the cytotoxic effects of isatin derivatives. These methodologies are widely applicable and can serve as a foundation for testing this compound.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living cells.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density ranging from 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and further dilute in culture medium. Treat the cells with various concentrations of the compound and a vehicle control.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the aminoxanthene dye sulforhodamine B. The amount of bound dye is proportional to the total protein mass.[1]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.[1]

  • Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C.[1]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[1]

  • Solubilization: Air-dry the plates and then add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.[1]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Potential Signaling Pathways and Mechanism of Action

For N-substituted isatins, a prominent mechanism of action involves the disruption of microtubule dynamics. These compounds can bind to the colchicine binding site on β-tubulin, which inhibits microtubule polymerization. This destabilization of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.[2][4]

G Potential Signaling Pathway for N-Alkyl Isatin Analogs A N-Alkyl Isatin Analog (e.g., this compound) B Binding to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F G2/M Phase Cell Cycle Arrest E->F G Activation of Apoptotic Pathways (e.g., Caspase-3/7 activation) F->G H Cell Death (Apoptosis) G->H

Caption: Proposed mechanism of action for N-alkyl isatin analogs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel isatin derivative.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A Synthesis & Purification of This compound B Stock Solution Preparation (e.g., in DMSO) A->B E Treatment with Serial Dilutions B->E C Selection of Cancer Cell Lines D Cell Seeding in 96-well Plates C->D D->E F Incubation (24-72h) E->F G MTT or SRB Assay F->G H Absorbance Measurement G->H I Calculation of % Viability H->I J Determination of IC50 Values I->J

Caption: General workflow for in vitro screening of isatin derivatives.

Conclusion

While direct experimental data for this compound remains to be established, the broader class of N-alkylated isatins, particularly those with halogen substitutions, demonstrates significant potential as cytotoxic agents. The provided protocols offer a robust framework for the in vitro evaluation of this specific compound, and the elucidated mechanism of action for its analogs suggests a promising avenue for further investigation into its potential as an anticancer agent. Future studies are warranted to determine the precise in vitro activity and mechanism of this compound.

References

The Discovery and Enduring Legacy of Isatin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Chemistry, Synthesis, and Biological Activity of Isatin Compounds

Introduction

Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has captivated chemists and pharmacologists for over a century and a half. First isolated from the oxidation of indigo, this simple yet versatile scaffold has proven to be a treasure trove for the development of novel therapeutic agents. Its unique structural features, including a fused aromatic ring, a ketone, and a γ-lactam moiety, endow it with a rich and diverse reactivity, allowing for its elaboration into a vast array of derivatives.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted biological activities of isatin and its derivatives, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of this remarkable pharmacophore.

A Historical Journey: The Discovery and Early Elucidation of Isatin

The story of isatin is intrinsically linked to the iconic blue dye, indigo. In 1840, Otto Linné Erdmann and Auguste Laurent independently reported the isolation of a new orange-red crystalline substance from the oxidation of indigo using nitric and chromic acids.[2][3] This new compound was named isatin. For many years, isatin was primarily considered a synthetic curiosity and a key intermediate in the structural elucidation and eventual synthesis of indigo by Adolf von Baeyer.[4]

It wasn't until much later that the endogenous nature of isatin was discovered. It has been identified in plants of the genus Isatis, the fruits of the cannonball tree (Couroupita guianensis), and as a metabolic derivative of adrenaline in humans.[1][5] Isatin has also been found in the secretion from the parotid gland of Bufo frogs.[6] This realization of its presence in biological systems spurred a new wave of research into its physiological roles and therapeutic potential.

Synthetic Methodologies: Crafting the Isatin Core

The versatile biological activities of isatin derivatives have driven the development of numerous synthetic routes to the isatin core. While the original method involved the oxidation of indigo, more practical and scalable laboratory syntheses have since been established. The following sections detail the protocols for some of the most historically significant and widely used methods.

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis, first reported in 1919, remains one of the most common and reliable methods for preparing isatins from anilines.[7] The reaction proceeds in two main steps: the formation of an α-isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Part A: Isonitrosoacetanilide [8]

  • In a 5-L round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

  • To this solution, add 1300 g of crystallized sodium sulfate.

  • Prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid. Add this aniline hydrochloride solution to the flask.

  • Finally, add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

  • Heat the mixture to boiling. The reaction is typically complete within one to two minutes after boiling commences, indicated by the precipitation of the isonitrosoacetanilide.

  • Cool the reaction mixture to room temperature and filter the solid product. Wash the product with water and dry. The typical yield is 65-72 g.

Part B: Isatin [8]

  • In a 1-L round-bottomed flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.

  • Gradually add 75 g (0.46 mole) of dry isonitrosoacetanilide, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.

  • After the addition is complete, heat the solution to 80°C and hold for 10 minutes to complete the cyclization.

  • Pour the reaction mixture onto 4 kg of crushed ice and allow it to stand for several hours.

  • Filter the precipitated crude isatin, wash with cold water until the washings are no longer acidic, and then wash with a small amount of alcohol. The typical yield of crude isatin is 50-55 g.

  • For purification, suspend 200 g of the crude product in 1 L of hot water and add a solution of 88 g of sodium hydroxide in 200 mL of water with stirring.

  • Add dilute hydrochloric acid until a slight precipitate forms, then filter.

  • Acidify the filtrate with hydrochloric acid until it is acidic to Congo red paper to precipitate the purified isatin. Filter, wash with water, and dry.

The Stolle Synthesis

The Stolle synthesis is a valuable alternative for the preparation of N-substituted isatins. It involves the acylation of a secondary arylamine with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized in the presence of a Lewis acid.[9][10]

  • To a solution of N-ethylaniline (1 equivalent) in a dry, inert solvent such as dichloromethane or diethyl ether, add oxalyl chloride (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent under reduced pressure to yield the crude N-ethyl-N-phenyloxamoyl chloride.

  • Dissolve the crude intermediate in a suitable solvent like carbon disulfide or dichloromethane.

  • Add a Lewis acid, such as aluminum chloride (AlCl₃, 1.2 equivalents), portion-wise at 0°C.

  • Heat the reaction mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to afford N-ethylisatin.

The Gassman Isatin Synthesis

The Gassman synthesis provides a route to isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[11][12]

  • To a solution of aniline (1 equivalent) in a suitable solvent, add a source of electrophilic sulfur, such as dimethyl sulfoxide (DMSO) activated with an acylating agent (e.g., acetic anhydride) or a pre-formed sulfonium salt.

  • The reaction forms an intermediate that rearranges to a 3-methylthio-2-oxindole upon heating.

  • The 3-methylthio-2-oxindole is then oxidized to isatin. This can be achieved using various oxidizing agents, such as N-chlorosuccinimide (NCS) followed by hydrolysis, or other methods.

  • The crude isatin is then purified by standard techniques like column chromatography or recrystallization.

Biological Activities of Isatin Derivatives

Isatin and its derivatives exhibit a remarkable breadth of biological activities, making them privileged scaffolds in medicinal chemistry. The ease of substitution at the N-1, C-5, and C-3 positions allows for the fine-tuning of their pharmacological properties. The most prominent activities are summarized below, with quantitative data presented in the subsequent tables.

Anticancer Activity

A vast number of isatin derivatives have been synthesized and evaluated for their anticancer properties against a wide range of human cancer cell lines. Their mechanisms of action are often multifactorial, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Table 1: Anticancer Activity of Selected Isatin Derivatives (IC₅₀ values in µM)

Compound Class Derivative Cancer Cell Line IC₅₀ (µM) Reference
Bis-isatin Analogs 10a Hela, HCT-116, A549, MCF-7/DOX 8.32 - 49.73 [6]
Benzofuran-isatin Hybrids 14g A549, HepG2, MCF-7, PC-3, HeLa 77.2 - 88.9 [6]
Benzofuran-isatin Conjugates 12b, 12e, 12f, 12i-k MCF-7, MCF-7/DOX, DU-145, MDR DU-145 47.6 - 96.7 [6]
Ciprofloxacin/Gatifloxacin-1,2,3-triazole-isatin Analogs 15i A549, HepG2, SF-268 78.1 - 90.7 [6]

| Di/trisubstituted Isatin Analogs | 2 | Jurkat | 0.03 |[6] |

Antiviral Activity

Isatin derivatives have shown promise as antiviral agents, with activity reported against a variety of viruses, including HIV, HCV, and SARS-CoV. Methisazone, an N-methylisatin-β-thiosemicarbazone, was one of the first synthetic antiviral drugs to be used clinically.

Table 2: Antiviral Activity of Selected Isatin Derivatives

Compound Class Derivative Virus Activity Metric Value Reference
Norfloxacin-isatin Mannich Bases 1a HIV-1 EC₅₀ 11.3 µg/mL [13]
Norfloxacin-isatin Mannich Bases 1b HIV-1 EC₅₀ 13.9 µg/mL [13]
Isatin β-thiosemicarbazones 10c, 10f, 10i HIV (CEM cells) EC₅₀ 2.62 - 3.40 µM [13]
Aminopyrimidinimino Isatins 9l HIV-1 (MT-4 cells) EC₅₀ >99% protection [13]
Isatin-Sulfadimidine Schiff Bases - HIV-1 EC₅₀ 8 - 15.3 µg/mL [13]
Isatin-Sulfadimidine Schiff Bases - HIV-2 EC₅₀ 41.5 - 125 µg/mL [13]
Sulfonamide Derivatives SPIII-5H HCV EC₅₀ 17 µg/mL [5]
Sulfonamide Derivatives SPIII-Br HCV EC₅₀ 19 µg/mL [5]
N-substituted Isatins 4o SARS-CoV 3CLpro IC₅₀ 0.95 µM [14]

| N-substituted Isatins | 4k | SARS-CoV 3CLpro | IC₅₀ | 10.4 µM |[14] |

Antimicrobial Activity

The isatin scaffold has been incorporated into numerous compounds with significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of their efficacy.

Table 3: Antibacterial and Antifungal Activity of Selected Isatin Derivatives (MIC values in µg/mL)

Compound Class Derivative Microorganism MIC (µg/mL) Reference
Isatin-Thiazole Derivatives 7b, 7d, 14b Escherichia coli ATCC 25922 (8x better than chloramphenicol) [6]
Isatin-Thiazole Derivatives 7f MRSA ATCC 43300 (8x better than chloramphenicol) [6]
Isatin-Thiazole Derivatives 7h, 11f Candida albicans ATCC 10231 (Equivalent to Nystatin) [6]
Isatin Derivatives 3b S. aureus, S. pyogenes, MRSA, E. coli, K. pneumoniae 3.12 [3]
Isatin Derivatives 3e C. tropicalis, T. rubrum 6.25 [3]
Isatin - Campylobacter jejuni/coli strains <1.0 - 16.0 [8]

| Isatin β-thiosemicarbazones | 25 | MRSA, S. aureus, B. subtilis | 0.78 - 1.56 |[9] |

Mechanisms of Action: Unraveling the Molecular Targets

The diverse biological activities of isatin derivatives stem from their ability to interact with a multitude of cellular targets. A significant body of research has focused on their role as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

Kinase Inhibition

Many isatin-based compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These receptors play pivotal roles in cancer progression by promoting angiogenesis, cell proliferation, and survival. By blocking the ATP-binding site of these kinases, isatin derivatives can effectively shut down these pro-tumorigenic signaling cascades.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway Inhibition by Isatin Derivatives cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF Activates AKT AKT PI3K->AKT Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration, Angiogenesis ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Isatin Isatin Derivative Isatin->VEGFR2 Inhibits Autophosphorylation

Caption: Inhibition of the VEGFR2 signaling pathway by isatin derivatives.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by Isatin Derivatives cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Isatin Isatin Derivative Isatin->EGFR Inhibits Autophosphorylation

Caption: Inhibition of the EGFR signaling pathway by isatin derivatives.

Induction of Apoptosis

A common downstream effect of the anticancer activity of isatin derivatives is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Isatin derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][16]

Apoptosis_Pathway Induction of Apoptosis by Isatin Derivatives Isatin Isatin Derivative Mitochondria Mitochondria Isatin->Mitochondria Induces stress DeathReceptor Death Receptor Isatin->DeathReceptor Activates CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 DeathReceptor->Caspase8 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction by isatin derivatives.

Experimental Workflows in Isatin Drug Discovery

The development of new isatin-based therapeutic agents follows a structured workflow that integrates chemical synthesis with biological evaluation. This iterative process allows for the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Workflow Isatin Drug Discovery Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Isatin Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay - MTT) Purification->PrimaryScreening HitID Hit Identification PrimaryScreening->HitID SecondaryScreening Secondary Screening (e.g., Kinase Inhibition Assays) HitID->SecondaryScreening LeadSelection Lead Selection SecondaryScreening->LeadSelection SAR Structure-Activity Relationship (SAR) Studies LeadSelection->SAR Iterative Optimization ADMET ADMET Profiling (in vitro / in silico) SAR->ADMET OptimizedLead Optimized Lead Compound ADMET->OptimizedLead OptimizedLead->SAR

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisatin is a versatile synthetic intermediate widely utilized in medicinal chemistry and drug discovery. The presence of the bromine atom at the 5-position provides a handle for further functionalization, such as through cross-coupling reactions, while the isatin core is a privileged scaffold found in numerous biologically active compounds. N-alkylation of the isatin nitrogen is a critical step in the synthesis of diverse libraries of compounds for screening and development. This protocol details a general and efficient method for the N-alkylation of 5-bromoisatin.

N-substituted 5-bromoisatin derivatives are precursors to a variety of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential anticancer, antiviral, and antimicrobial properties.[1] The nature of the substituent on the isatin nitrogen can significantly influence the biological activity of the resulting molecule.

Reaction Principle

The N-alkylation of 5-bromoisatin proceeds via a nucleophilic substitution reaction. A base is employed to deprotonate the acidic N-H of the isatin ring, forming a resonance-stabilized indolide anion. This potent nucleophile then attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide, to furnish the N-alkylated product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-alkylation of isatin derivatives, which are analogous to the reactions of 5-bromoisatin.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
1Benzyl chlorideNaHDMF0 to RT2-12~905-phenylisatin
2Ethyl chloroacetateK₂CO₃DMFRT276Isatin
3Methyl iodideK₂CO₃DMFRT180Isatin
4Propargyl bromideK₂CO₃DMFRT285Isatin
5Allyl bromideK₂CO₃DMFRT1.592Isatin

Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 5-bromoisatin using an alkyl halide and sodium hydride in an anhydrous solvent.

Materials:

  • 5-Bromoisatin

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromoisatin (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the 5-bromoisatin. A typical concentration is 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and a suspension of the sodium salt of 5-bromoisatin forms.[2]

  • Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5-bromoisatin.

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it with care in a fume hood and under an inert atmosphere.

  • Alkyl halides are often toxic and lachrymatory. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualization

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Dissolve 5-Bromoisatin in Anhydrous Solvent add_base Add Base (e.g., NaH) at 0°C start->add_base stir_deprotonation Stir for Deprotonation add_base->stir_deprotonation add_alkyl_halide Add Alkylating Agent (e.g., Benzyl Bromide) stir_deprotonation->add_alkyl_halide reaction_progress Stir at Room Temperature (Monitor by TLC) add_alkyl_halide->reaction_progress quench Quench with sat. aq. NH4Cl reaction_progress->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end_product Pure N-Alkylated 5-Bromoisatin purify->end_product

Caption: Experimental workflow for the N-alkylation of 5-bromoisatin.

References

Application Notes and Protocols for 5-bromo-1-propyl-1H-indole-2,3-dione in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-propyl-1H-indole-2,3-dione is a member of the isatin (1H-indole-2,3-dione) class of heterocyclic compounds. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. The isatin scaffold is a versatile platform for structural modification, allowing for the synthesis of derivatives with potentially enhanced efficacy and selectivity against various cancer cell lines.

This document provides detailed application notes and protocols based on available research on 5-bromo-1H-indole-2,3-dione and its close structural analogs. The presence of the bromine atom at the 5-position and the propyl group at the 1-position of the indole ring are key modifications that can influence the compound's pharmacokinetic and pharmacodynamic properties. Research on related compounds suggests that this compound may exert its anticancer effects through mechanisms such as the inhibition of key signaling pathways involved in tumor growth and proliferation.

Note: Specific experimental data for this compound is limited in the current scientific literature. The data and protocols presented herein are largely based on studies of structurally related 5-bromo-indole-2,3-dione derivatives and should serve as a guide for initiating research with this specific compound.

Data Presentation: Anticancer Activity of Related 5-Bromo-Indole-2,3-dione Derivatives

The following table summarizes the in vitro anticancer activity of various N-substituted and 3-substituted-5-bromo-indole-2,3-dione derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide (Compound 23p)HepG2 (Liver Carcinoma)2.357[1]
A549 (Lung Adenocarcinoma)3.012[1]
Skov-3 (Ovarian Carcinoma)Not Specified[1]
1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (Compound 7c)MCF-7 (Breast Cancer)7.17 ± 0.94[2]
1-benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one (Compound 7d)MCF-7 (Breast Cancer)2.93 ± 0.47[2]
Isatin (parent compound)HL-60 (Human promyelocytic leukemia)2.94 µg/mL[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general N-alkylation method for 5-bromoisatin.[4]

Materials:

  • 5-bromo-1H-indole-2,3-dione (5-bromoisatin)

  • 1-Bromopropane

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 5-bromo-1H-indole-2,3-dione (1 equivalent) in DMF in a round-bottom flask.

  • Add potassium carbonate (2.5 equivalents) to the solution.

  • Add 1-bromopropane (1.2 equivalents) dropwise to the stirring mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Remove the DMF from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain this compound.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic activity of this compound against cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Potential Mechanism of Action and Signaling Pathways

Based on studies of structurally similar indole derivatives, this compound may exert its anticancer effects through the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. One such pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.

VEGFR Signaling Pathway

VEGFRs are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2, a key mediator of angiogenic signaling, is a validated strategy in cancer therapy. Some 5-bromo-indole-2,3-dione derivatives have been shown to inhibit VEGFR-2.[2]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Angiogenesis_invis Angiogenesis_invis Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Compound 5-bromo-1-propyl-1H- indole-2,3-dione Compound->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of this compound as a potential anticancer agent.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) Cytotoxicity->Mechanism AnimalModel Xenograft Animal Model Mechanism->AnimalModel Efficacy Evaluation of Antitumor Efficacy AnimalModel->Efficacy

Caption: General workflow for anticancer drug discovery.

References

Application of 5-bromo-1-propyl-1H-indole-2,3-dione in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-bromo-1-propyl-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound known for its wide range of biological activities. The isatin scaffold, and particularly its 5-bromo substituted derivatives, has garnered significant interest in medicinal chemistry as a promising framework for the development of new therapeutic agents. Numerous studies have demonstrated that modifications at the N1 and C5 positions of the indole-2,3-dione core can lead to potent antimicrobial agents.

The introduction of a 5-bromo substituent on the isatin ring is a common strategy to enhance antimicrobial potency. This is often attributed to the electron-withdrawing nature and lipophilicity of the bromine atom, which can influence the compound's interaction with biological targets. Furthermore, N-alkylation, such as the addition of a propyl group at the N1 position, can further modulate the compound's pharmacokinetic and pharmacodynamic properties.

While specific studies on this compound are limited, the antimicrobial potential of this compound can be inferred from the significant activity observed in its structural analogs. Derivatives of 5-bromoisatin have shown activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, various Schiff bases and Mannich bases of 5-substituted indole-2,3-diones have been synthesized and screened for their antimicrobial properties, with some showing significant zones of inhibition.[1]

The proposed mechanism of action for some related bromo-nitro compounds involves the oxidation of essential protein thiols, leading to the inhibition of crucial enzymatic activities and subsequent microbial growth inhibition.[2][3] It is plausible that this compound may exert its antimicrobial effects through a similar mechanism, by targeting and disrupting key cellular processes in microorganisms.

The evaluation of this compound in antimicrobial assays is a critical step in determining its potential as a lead compound for drug development. Standard assays such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are essential for quantifying its antimicrobial efficacy.

Quantitative Data Summary

The following table summarizes hypothetical antimicrobial activity data for this compound against a panel of common pathogenic microorganisms. This data is representative of the activity observed for structurally related 5-bromoisatin derivatives and serves as a benchmark for initial screening.

Microorganism Strain (ATCC) Compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Fluconazole MIC (µg/mL)
Staphylococcus aureus2921381-
Bacillus subtilis663340.5-
Escherichia coli25922160.25-
Pseudomonas aeruginosa27853321-
Candida albicans9002816-2
Aspergillus niger1640432-8

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of this compound using the broth microdilution method, following established guidelines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Preparation of Inoculum:

    • Bacteria: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

    • Fungi: Culture the fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve the desired inoculum concentration.

  • Serial Dilution:

    • Add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (no test compound).

    • Negative Control: Wells containing broth only (no inoculum).

    • Standard Control: Prepare serial dilutions of a standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control for the assay.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis compound Prepare Stock Solution (this compound in DMSO) serial_dilution Perform Serial Dilutions in 96-well plate compound->serial_dilution inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with Microbial Suspension inoculum->inoculate serial_dilution->inoculate controls Include Positive, Negative, and Standard Controls inoculate->controls incubation Incubate Plates (37°C for 18-24h) controls->incubation read_results Determine MIC (Visual or Spectrophotometric) incubation->read_results

Caption: Experimental workflow for MIC determination.

signaling_pathway compound 5-bromo-1-propyl-1H- indole-2,3-dione cell_entry Cellular Uptake compound->cell_entry thiol_interaction Interaction with Protein Thiols (-SH) cell_entry->thiol_interaction disulfide_bond Oxidation to Disulfide Bonds (S-S) thiol_interaction->disulfide_bond Oxidative Stress enzyme_inactivation Enzyme Inactivation disulfide_bond->enzyme_inactivation metabolic_disruption Disruption of Critical Metabolic Pathways enzyme_inactivation->metabolic_disruption growth_inhibition Inhibition of Microbial Growth metabolic_disruption->growth_inhibition

References

Application Notes and Protocols for 1,3-Dipolar Cycloaddition of Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the 1,3-dipolar cycloaddition reaction of isatins to synthesize spirooxindole derivatives. This reaction is a powerful tool in medicinal chemistry for creating complex heterocyclic scaffolds with potential biological activities.[1][2]

Introduction

The 1,3-dipolar cycloaddition of azomethine ylides generated from isatins is a highly efficient method for the construction of spirooxindole-pyrrolidine and -pyrrolizidine ring systems.[1][3] These scaffolds are prevalent in a variety of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The reaction typically proceeds via a [3+2] cycloaddition, where an in situ generated azomethine ylide reacts with a dipolarophile to form a five-membered heterocyclic ring.[3][4]

The azomethine ylide is commonly formed through the decarboxylative condensation of an isatin derivative with an α-amino acid, such as L-proline or sarcosine.[1][3][5] A wide array of dipolarophiles can be employed, including electron-deficient alkenes like chalcones, maleimides, and nitroalkenes, leading to a high degree of structural diversity in the final products.[5] The reaction often exhibits high regio- and stereoselectivity.[1][3]

Experimental Workflow

The general experimental workflow for the 1,3-dipolar cycloaddition of isatins is depicted below. The process begins with the preparation of the reaction mixture, followed by the reaction under specific conditions, and concludes with the isolation and purification of the desired spirooxindole product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Isatin, Amino Acid, and Dipolarophile B Add Solvent A->B C Add Catalyst (if applicable) B->C D Stir at Specified Temperature C->D E Monitor Reaction by TLC D->E F Evaporate Solvent E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS, IR) G->H

Caption: General experimental workflow for the synthesis of spirooxindoles.

General Reaction Mechanism

The reaction proceeds through the in situ generation of an azomethine ylide from the condensation of an isatin and an amino acid. This is followed by the concerted [3+2] cycloaddition of the ylide to a dipolarophile to yield the spirooxindole product.

G cluster_ylide Azomethine Ylide Formation cluster_cycloaddition [3+2] Cycloaddition Isatin Isatin Intermediate Intermediate Isatin->Intermediate + AminoAcid Amino Acid AminoAcid->Intermediate Ylide Azomethine Ylide Intermediate->Ylide CO2 CO2 Intermediate->CO2 - Spirooxindole Spirooxindole Ylide->Spirooxindole Dipolarophile Dipolarophile Dipolarophile->Spirooxindole +

Caption: General mechanism of 1,3-dipolar cycloaddition of isatins.

Experimental Protocols

Protocol 1: Synthesis of Pyrrolizidine Spirooxindoles using L-proline

This protocol describes a one-pot, three-component reaction for the synthesis of pyrrolizidine spirooxindoles.[3]

Materials:

  • Substituted Isatin

  • L-proline

  • α,β-unsaturated carbonyl compound (e.g., chalcone)

  • Ethanol

Procedure:

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in ethanol (10 mL), add the substituted isatin (1.3 mmol) and L-proline (1.3 mmol).

  • Reflux the reaction mixture for the appropriate time (typically 5 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with cold ethanol to afford the pure pyrrolizidine spirooxindole derivative.

Protocol 2: Synthesis of N-fused Pyrrolidinyl Spirooxindoles

This protocol outlines a catalyst-free, three-component 1,3-dipolar cycloaddition for the synthesis of N-fused pyrrolidinyl spirooxindoles.[5]

Materials:

  • Substituted Isatin

  • α-amino acid

  • 1,4-enedione derivative (e.g., maleimide)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the isatin (0.5 mmol), α-amino acid (0.6 mmol), and the 1,4-enedione derivative (0.5 mmol) in ethanol (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-fused pyrrolidinyl spirooxindole.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the 1,3-dipolar cycloaddition of isatins with various reactants.

Table 1: Reaction of Isatin, L-proline, and Chalcone [3]

EntryIsatin SubstituentChalcone SubstituentTime (h)Yield (%)
1H4-Br585
25-Br4-Br588
35-Cl4-Br587
45-F4-Br582

Table 2: Reaction of Isatins, α-Amino Acids, and Maleimides [5]

EntryIsatin Substituentα-Amino AcidMaleimide SubstituentYield (%)Diastereomeric Ratio (dr)
1HSarcosineN-phenyl92>99:1
25-BrSarcosineN-phenyl95>99:1
3HL-ProlineN-methyl8817:1
45-ClL-ProlineN-ethyl9020:1

Concluding Remarks

The 1,3-dipolar cycloaddition of isatins is a versatile and efficient strategy for the synthesis of complex spirooxindole derivatives. The mild reaction conditions, high yields, and excellent stereoselectivity make this a valuable method in drug discovery and organic synthesis. The protocols and data presented here provide a solid foundation for researchers to explore and adapt this powerful reaction for their specific needs.

References

Application Notes and Protocols for the Characterization of 5-bromo-1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

These application notes are intended for researchers, scientists, and drug development professionals involved in the synthesis and characterization of 5-bromo-1-propyl-1H-indole-2,3-dione. The following sections provide detailed protocols for the primary analytical techniques used to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the presence of the propyl group, the substitution pattern on the aromatic ring, and the overall molecular structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Obtain at least 16 scans for a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • Employ a standard pulse sequence (e.g., zgpg30) with a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Expected NMR Data

The following tables summarize the expected chemical shifts for this compound based on data from closely related analogs such as 1-allyl-5-bromoindoline-2,3-dione.[1]

Table 1: Expected ¹H NMR (300 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70d1HAr-H
~7.65dd1HAr-H
~6.80d1HAr-H
~3.70t2HN-CH₂-CH₂-CH₃
~1.70m2HN-CH₂-CH₂-CH₃
~0.95t3HN-CH₂-CH₂-CH₃

Table 2: Expected ¹³C NMR (75 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)Assignment
~183.0C=O (C3)
~158.0C=O (C2)
~150.0C-N
~138.5Ar-C
~125.5Ar-CH
~124.0Ar-CH
~117.5Ar-C-Br
~110.0Ar-CH
~42.0N-CH₂
~21.0N-CH₂-CH₂
~11.0-CH₃

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • The expected molecular ion will be observed as the [M+H]⁺ or [M+Na]⁺ adduct.

    • The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Expected m/z Values

IonCalculated m/zObserved m/z
[M]⁺267.00/269.00~267.0/269.0
[M+H]⁺268.01/270.01~268.0/270.0
[M+Na]⁺290.00/292.00~290.0/292.0

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]

  • Gradient Elution:

    • Start with a composition of 30% acetonitrile and 70% water.

    • Linearly increase the acetonitrile concentration to 95% over 20 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to the initial conditions and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Presentation: Expected HPLC Data

Table 4: Expected Chromatographic Parameters

ParameterExpected Value
Retention TimeDependent on the specific system, but a single major peak is expected.
Purity>95% (as determined by peak area integration).

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexane).[3]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structure using full-matrix least-squares on F².

Data Presentation: Expected Crystallographic Data

The crystallographic data will provide precise bond lengths, bond angles, and the overall molecular conformation. For a closely related compound, 5-bromo-1-ethylindoline-2,3-dione, the crystal system was reported to be monoclinic with the space group P2₁/c.[3] Similar results would be anticipated for the 1-propyl analog.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) nmr->ms hplc HPLC Analysis ms->hplc xray X-ray Crystallography (Optional) hplc->xray

Caption: Experimental workflow for synthesis and characterization.

logical_relationships cluster_techniques Analytical Techniques cluster_information Information Obtained compound This compound nmr NMR ms MS hplc HPLC xray X-ray structure Molecular Structure nmr->structure connectivity Atom Connectivity nmr->connectivity mol_weight Molecular Weight ms->mol_weight purity Purity hplc->purity xray->structure conformation 3D Conformation xray->conformation

References

High-Throughput Screening Assays for 5-bromo-1-propyl-1H-indole-2,3-dione Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-bromo-1-propyl-1H-indole-2,3-dione scaffold, a derivative of isatin, represents a promising pharmacophore in the discovery of novel therapeutic agents. Isatin and its analogs have demonstrated a wide spectrum of biological activities, including potent anticancer properties. These compounds often exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify "hit" compounds with desired biological activity, which can then be optimized into lead candidates for drug development.

This document provides detailed application notes and experimental protocols for HTS assays tailored to the evaluation of this compound analogs. The focus is on assays targeting critical cancer-related pathways, such as those involving protein kinases and caspases.

Application Note 1: Primary High-Throughput Cytotoxicity Screening

The initial step in assessing the anticancer potential of a compound library is to perform a primary HTS assay to identify analogs that exhibit cytotoxic effects against cancer cells. The MTT assay is a robust, colorimetric assay suitable for HTS that measures the metabolic activity of cells, which is an indicator of cell viability.

Target Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. Suggested cell lines include:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HepG2: Hepatocellular carcinoma

  • HCT-116: Colorectal carcinoma

Quantitative Data Summary

The following table summarizes representative cytotoxic activity of bromo-indole analogs against various cancer cell lines, as reported in the literature. This data serves as a reference for expected potency.

Compound IDStructure/ModificationTarget Cell LineIC50 (µM)
Analog 1 1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-oneMCF-72.93
Analog 2 1-benzyl-5-bromo-3-(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-oneMCF-77.17
Analog 3 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamideHepG26.1
Analog 4 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamideHepG27.9
Experimental Protocol: MTT Assay in 384-Well Format

This protocol is optimized for a 384-well format to increase throughput and reduce reagent consumption.

Materials:

  • This compound analog library dissolved in 100% DMSO.

  • Human cancer cell lines (e.g., MCF-7, A549).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]

  • Solubilization solution (e.g., 0.04 N HCl in isopropanol).[1]

  • 384-well clear-bottom cell culture plates.

  • Multichannel pipette or automated liquid handler.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compounds to the respective wells.

    • Include vehicle control wells (medium with DMSO) and positive control wells (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 4 hours at 37°C.[2]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

    • Mix thoroughly on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

HTS Workflow for Primary Cytotoxicity Screen

HTS_Cytotoxicity_Workflow start Start cell_seeding Cell Seeding (384-well plates) start->cell_seeding compound_addition Compound Addition (Analog Library) cell_seeding->compound_addition incubation_48_72h Incubation (48-72 hours) compound_addition->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_4h Incubation (4 hours) mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (IC50 determination) read_absorbance->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

Caption: Workflow for primary HTS cytotoxicity screening.

Application Note 2: Secondary Assays for Target Identification and Mechanism of Action

Compounds identified as "hits" in the primary screen should be further investigated in secondary assays to determine their mechanism of action. Based on the known biological activities of isatin analogs, key targets include protein kinases and caspases.

Kinase Inhibition Assays

Many indole derivatives are known to inhibit protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt. A universal, luminescence-based kinase assay that measures ATP consumption is suitable for HTS of kinase inhibitors.

Principle: The Kinase-Glo® assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.

Experimental Protocol: Kinase-Glo® Assay in 384-Well Format

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, Akt1).

  • Kinase substrate (specific for the kinase of interest).

  • Kinase-Glo® Luminescent Kinase Assay Kit.

  • Assay buffer (specific for the kinase).

  • ATP.

  • Hit compounds from the primary screen.

  • 384-well white, opaque plates.

  • Luminometer.

Procedure:

  • Compound Plating:

    • Dispense 1 µL of serially diluted hit compounds or controls (DMSO, known inhibitor) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the appropriate assay buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Caspase Activation Assays

Indole derivatives can induce apoptosis, a process executed by caspases. The Caspase-Glo® 3/7 Assay is a luminescence-based method to measure the activity of caspase-3 and -7, key executioner caspases.

Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is directly proportional to caspase activity.[3]

Experimental Protocol: Caspase-Glo® 3/7 Assay in 384-Well Format

Materials:

  • Cancer cell line (e.g., MCF-7).

  • Complete culture medium.

  • Hit compounds from the primary screen.

  • Caspase-Glo® 3/7 Assay System.

  • 384-well white, opaque plates.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 384-well white plate and treat with hit compounds as described in the MTT assay protocol. Incubate for a period known to induce apoptosis (e.g., 24-48 hours).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[4]

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.[5]

  • Incubation and Signal Detection:

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.[4]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Signaling Pathway Visualization

The this compound analogs likely exert their anticancer effects by modulating signaling pathways that control cell survival and apoptosis. A key pathway often dysregulated in cancer involves the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream PI3K/Akt signaling cascade.[6] Activation of VEGFR-2 by its ligand VEGF leads to the activation of PI3K and subsequently Akt.[6] Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins.[7] The indole analogs may inhibit VEGFR-2 or other kinases in this pathway, leading to a decrease in Akt activation and subsequent induction of apoptosis via caspase activation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Pro_Apoptotic Pro-Apoptotic Proteins Akt->Pro_Apoptotic Inhibits Caspase37 Caspase-3/7 Pro_Apoptotic->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes Indole_Analog 5-bromo-1-propyl-1H- indole-2,3-dione Analog Indole_Analog->VEGFR2 Inhibits Indole_Analog->Akt Inhibits

Caption: Potential signaling pathway targeted by analogs.

References

Application Notes and Protocols for Assessing the Biological Activity of Novel Isatin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown potential as anticancer, antiviral, antimicrobial, neuroprotective, anti-inflammatory, and antioxidant agents.[1][2][3][4][5][6][7] The biological effects of isatin derivatives are often attributed to their ability to interact with a wide range of cellular targets and modulate various signaling pathways.[2][8][9][10][11][12][13]

These application notes provide a comprehensive overview of the common methods and detailed protocols for assessing the biological activity of novel isatin compounds. The protocols are intended to serve as a guide for researchers in the screening and characterization of new isatin-based molecules.

Anticancer Activity Assessment

Isatin derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[2][9][12][13][14][15][16]

Cell Viability and Cytotoxicity Assays

A primary step in evaluating the anticancer potential of novel isatin compounds is to determine their effect on the viability of cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17][18][19] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel isatin compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

The WST-1 assay is another colorimetric assay for quantifying cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.[2]

Protocol: WST-1 Assay

  • Cell Seeding: Seed cells as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of the isatin derivatives for the desired time period.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.[11] Several assays can be used to determine if isatin compounds induce apoptosis.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[17] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed and treat cells with the isatin compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[8][20] Isatin derivatives have been shown to inhibit caspases, particularly caspase-3 and -7.[8][20]

Protocol: Caspase-3/7 Activity Assay

  • Cell Lysis: Treat cells with the isatin compound, harvest, and lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.[20]

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate using a fluorometer. The increase in fluorescence is proportional to the caspase activity.

Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cell proliferation.[9][14]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the isatin compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and stain with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle can be quantified.

Data Presentation: Anticancer Activity of Isatin Derivatives
Derivative ClassSpecific Compound/ModificationCancer Cell LineIC50 (µM)Reference
Isatin-Pyrrole DerivativeCompound 6 (nitro group at C-5 and N-methyl)HepG20.47[17]
Multi-substituted Isatin DerivativeCompound 4lHepG23.20[17]
Multi-substituted Isatin DerivativeCompound 4lHT-294.17[17]
N-1,2,3-Triazole–Isatin HybridCompound 36A5497.3[17]
N-1,2,3-Triazole–Isatin HybridCompound 36HCT-1162.6[17]
Isatin-Chalcone HybridsIH (4-Br), IK (4-NH2), IE (3,4-OCH3)HeLa<6.53[17]
Quinazoline–Isatin HybridsCompound 6cHepG20.84[16]
Quinazoline–Isatin HybridsCompound 6cMCF-71.25[16]
Isatin-pomalidomide hybridsCompound 11U266B12.5[9]
Isatin-triazole hybridsCompound 13MGC-8039.78[9]

Antimicrobial Activity Assessment

Isatin derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[3][5][6][21][22]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare two-fold serial dilutions of the isatin compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method

The agar well diffusion method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[22]

Protocol: Agar Well Diffusion Assay

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and swab the surface with a standardized microbial inoculum.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a specific volume of the isatin compound solution at a known concentration into each well.

  • Incubation: Incubate the plates under suitable conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Data Presentation: Antimicrobial Activity of Isatin Derivatives
DerivativeTest OrganismMIC (µg/mL)Reference
Compound 3cStaphylococcus aureus16[3]
Compound 3cEscherichia coli1[3]
Compound 3bStaphylococcus aureus3.12[21]
Compound 3bStreptococcus pyogenes3.12[21]
Compound 3bEscherichia coli3.12[21]
Compound 3eCandida tropicalis6.25[21]
Compound 3eTrichophyton rubrum6.25[21]

Antiviral Activity Assessment

Isatin and its derivatives have a long history of investigation as antiviral agents, with activity reported against a variety of viruses including HIV, HCV, and SARS-CoV.[23][24][25][26]

Virus-Induced Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the destructive effects (cytopathic effect) of a virus.

Protocol: CPE Inhibition Assay

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for SARS-CoV, MT-4 cells for HIV) in a 96-well plate.[23][24]

  • Compound and Virus Addition: Add serial dilutions of the isatin compound to the cells, followed by the addition of a standardized amount of the virus. Include a virus control (no compound) and a cell control (no virus).

  • Incubation: Incubate the plate until CPE is observed in the virus control wells.

  • CPE Evaluation: Assess the extent of CPE in each well, often visually or by using a cell viability assay like MTT.

  • Data Analysis: The EC50 (50% effective concentration) is the concentration of the compound that inhibits viral CPE by 50%. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to assess compound toxicity. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Data Presentation: Antiviral Activity of Isatin Derivatives
Compound CodeVirusHost CellEC50 (µg/mL)CC50 (µg/mL)SIReference
SPIII-5FHCVHuh 5-26>42>7[23]
SPIII-5HHCVHuh 5-217422.5[23]
SPIII-5BrHCVHuh 5-219422.2[23]
Norfloxacin-isatin 1aHIV-111.3[24]
Norfloxacin-isatin 1bHIV-113.9[24]

Neuroprotective and Anti-Neuroinflammatory Activity Assessment

Neuroinflammation plays a critical role in neurodegenerative diseases, and isatin derivatives have been evaluated for their potential to mitigate these processes.[1][4][27][28]

Nitric Oxide (NO) Production Assay in LPS-Stimulated Microglia

Lipopolysaccharide (LPS) is used to activate microglia (the primary immune cells of the central nervous system), leading to the production of pro-inflammatory mediators like nitric oxide (NO).[1]

Protocol: Griess Assay for Nitrite

  • Cell Culture: Culture microglial cells (e.g., BV2 cells) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the isatin compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Measurement of Pro-inflammatory Cytokines

Isatin derivatives can also be assessed for their ability to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][27][28]

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Treatment and Supernatant Collection: Treat and stimulate cells as described for the NO assay and collect the supernatant.

  • ELISA: Use commercially available ELISA kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatants according to the manufacturer's instructions.

Data Presentation: Anti-Neuroinflammatory Activity of Isatin Derivatives
CompoundConcentration (µM)Cell LineNO Release Inhibition (%)TNF-α Release Inhibition (%)IL-6 Release Inhibition (%)Reference
Compound 10 (N1-alkylated)25BV2SignificantSignificantSignificant[1][28]
Compound 20 (chlorinated)25BV2SignificantSignificantSignificant[1][28]

Antioxidant Activity Assessment

The ability of isatin derivatives to scavenge free radicals is an important aspect of their biological activity, contributing to their neuroprotective and anticancer effects.[7][18][19][29][30][31]

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[18][19][29]

Protocol: DPPH Assay

  • Reaction Mixture: Prepare a solution of DPPH in methanol. Mix various concentrations of the isatin compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Data Analysis: Calculate the percentage of radical scavenging activity. The EC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Data Presentation: Antioxidant Activity of Isatin Derivatives
CompoundAssayEC50/IC50 (µg/mL)Reference
IsatinLipid Peroxidation Inhibition72.80[7]
Compound 63cDPPH Scavenging75[29]
Compound 63dDPPH Scavenging75[29]
Compound 3bDPPH ScavengingMost Potent in series[18][19]

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_activity_workflow cluster_invitro In Vitro Anticancer Assessment start Novel Isatin Compound cell_viability Cell Viability Assays (MTT, WST-1) start->cell_viability ic50 Determine IC50 cell_viability->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism

Caption: Experimental workflow for assessing the in vitro anticancer activity of novel isatin compounds.

apoptosis_pathway isatin Isatin Derivative bcl2 Bcl-2 (Anti-apoptotic) isatin->bcl2 Inhibits bax Bax (Pro-apoptotic) isatin->bax Promotes mito Mitochondrial Membrane Potential Collapse bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway modulated by isatin derivatives.

neuroinflammation_pathway lps LPS microglia Microglia lps->microglia nfkb NF-κB Activation microglia->nfkb isatin Isatin Derivative isatin->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines no Nitric Oxide (NO) nfkb->no neuroinflammation Neuroinflammation cytokines->neuroinflammation no->neuroinflammation

Caption: Signaling pathway of LPS-induced neuroinflammation and its inhibition by isatin derivatives.

References

Application Notes and Protocols: Molecular Docking Studies of 5-Bromo-1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for in silico molecular docking studies of 5-bromo-1-propyl-1H-indole-2,3-dione, an isatin derivative, with three potential protein targets implicated in various diseases: Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and bacterial DNA Gyrase. Isatin and its derivatives are recognized for a wide range of pharmacological activities, making them a subject of significant interest in medicinal chemistry.

Introduction to Target Proteins

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, promoting tumor growth and metastasis. Thus, VEGFR-2 inhibitors are a critical class of anti-cancer agents.

Bacterial DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs, and its inhibition leads to bacterial cell death.

Quantitative Data Summary

The following table summarizes representative molecular docking data for 5-bromo-isatin derivatives against the target proteins, extracted from various in silico studies. This data can be used as a benchmark for evaluating the docking results of this compound.

Target ProteinPDB IDLigandDocking Score/Binding Energy (kcal/mol)Interacting Amino Acid ResiduesReference Software
COX-2 3LN12-Hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide-62.02 (Dock Score)Not explicitly statedVLife MDS 4.3
COX-2 3LN1Celecoxib (Reference)-9.6 (Binding Affinity)Not explicitly statedAutoDock
VEGFR-2 2OH4Isatin derivative 13- (Binding Energy not specified, IC50 = 69.11 nM)Not explicitly statedNot explicitly stated
VEGFR-2 2OH4Isatin derivative 14- (Binding Energy not specified, IC50 = 85.89 nM)Not explicitly statedNot explicitly stated
VEGFR-2 4AG8Isatin-niflumic acid derivative-9.1782 to -9.5120 (S-score)Not explicitly statedMOE
VEGFR-2 4AG8Sunitinib (Reference)-8.7276 (S-score)Not explicitly statedMOE
DNA Gyrase 6F86Fenamate-isatin hybrid (with 5-bromoisatin)-6.376 to -5.435 (Docking Score)Not explicitly statedGlide (Maestro)
DNA Gyrase 1KZNClorobiocin (Reference)-6.078 (Docking Score)GLY77, THR165Glide (Maestro)

Experimental Protocols

This section provides detailed, step-by-step protocols for performing molecular docking of this compound with each of the three target proteins using widely accepted software.

Protocol 1: Molecular Docking with Cyclooxygenase-2 (COX-2)

Software: AutoDock Vina

  • Protein Preparation:

    • Download the crystal structure of human COX-2, for instance, in complex with an inhibitor (e.g., PDB ID: 3LN1) from the Protein Data Bank (rcsb.org).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the ligand in a compatible format (e.g., MOL2 or PDB) and then convert it to PDBQT format using ADT, which will assign Gasteiger charges and define the rotatable bonds.

  • Grid Box Generation:

    • Identify the active site of COX-2. This is typically the location of the co-crystallized ligand in the downloaded PDB structure. Key residues in the COX-2 active site often include Arg120, Tyr355, Tyr385, and Ser530.

    • Define the grid box to encompass the entire active site. For PDB ID 3LN1, a suggested grid box center and size would be:

      • Center: Determined by the coordinates of the co-crystallized ligand.

      • Size: Approximately 20 x 20 x 20 Å.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file. The exhaustiveness parameter can be increased for a more thorough search (default is 8).

  • Results Analysis:

    • Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding features.

Protocol 2: Molecular Docking with VEGFR-2

Software: GOLD (Genetic Optimisation for Ligand Docking)

  • Protein Preparation:

    • Obtain the crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 2OH4 or 4ASD) from the PDB.

    • Prepare the protein using the GOLD wizard. This involves removing water molecules, adding hydrogens, and defining the active site based on a co-crystallized ligand or specified coordinates.

  • Ligand Preparation:

    • Prepare the 3D structure of this compound as described in Protocol 1.

    • Save the ligand in a format compatible with GOLD (e.g., MOL2).

  • Docking Setup:

    • Define the binding site by specifying a point within the active site (e.g., an atom of the co-crystallized ligand) and a radius (typically 10-15 Å) around that point. The ATP binding pocket of VEGFR-2 is the target, with key residues including Cys919, Asp1046, and Glu885.

    • Select a scoring function (e.g., GoldScore, ChemScore, ASP, or PLP). GoldScore is often a good starting point.

    • Configure the genetic algorithm parameters, such as the number of docking runs, population size, and number of operations.

  • Docking Execution:

    • Run the GOLD docking simulation.

  • Results Analysis:

    • Analyze the generated solutions file, which ranks the docking poses based on their fitness scores.

    • Examine the top-ranked poses to understand the binding mode and key interactions with the VEGFR-2 active site residues. Visualization tools can be used to inspect hydrogen bonds and other interactions.

Protocol 3: Molecular Docking with Bacterial DNA Gyrase

Software: Glide (Schrödinger Suite)

  • Protein and Ligand Preparation:

    • Download the crystal structure of E. coli DNA gyrase (e.g., the B subunit, PDB ID: 6F86, or the complete complex, PDB ID: 6RKW).

    • Use the "Protein Preparation Wizard" in Maestro to prepare the protein. This includes assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing loops and sidechains, and performing a restrained energy minimization.

    • Prepare the 3D structure of this compound using "LigPrep". This tool generates various tautomers, stereoisomers, and ionization states and performs energy minimization.

  • Receptor Grid Generation:

    • Define the active site for docking. For DNA gyrase, this is often the ATP-binding site in the GyrB subunit.

    • Generate the receptor grid by defining a bounding box that encloses the active site, centered on the co-crystallized ligand or a predicted binding pocket.

  • Ligand Docking:

    • Use the "Ligand Docking" panel in Maestro.

    • Select the prepared ligand(s) and the generated receptor grid.

    • Choose the docking precision (e.g., SP for standard precision or XP for extra precision). XP is more computationally intensive but generally more accurate.

    • Run the Glide docking job.

  • Results Analysis:

    • Analyze the docking results in the "Project Table". The output includes GlideScores, which indicate the binding affinity.

    • Visualize the top-ranked poses and their interactions with the active site residues of DNA gyrase. Key interactions often involve residues like Asp73, Asn46, and a conserved water molecule in the ATP-binding site.

Visualizations

Below are diagrams illustrating the experimental workflow for molecular docking and the signaling pathways of the target proteins.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Target Protein (e.g., PDB ID: 3LN1) PDB_Prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligand Prepare Ligand (this compound) Ligand_Prep Energy Minimize Ligand Ligand->Ligand_Prep Grid Define Grid Box (Enclose Active Site) PDB_Prep->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Dock Grid->Dock Analyze Analyze Docking Poses (Binding Energy/Score) Dock->Analyze Visualize Visualize Interactions (Hydrogen bonds, etc.) Analyze->Visualize

Caption: General workflow for molecular docking studies.

COX2_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Cell Membrane AA Arachidonic Acid PLA2->AA releases COX2 COX-2 (Target of Inhibition) AA->COX2 substrate PGs Prostaglandins (PGE2) COX2->PGs catalyzes Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: Simplified COX-2 signaling pathway in inflammation.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 (Target of Inhibition) VEGF->VEGFR2 binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg activates PI3K PI3K Dimerization->PI3K activates Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PI3K->Migration Survival Cell Survival PI3K->Survival

Caption: Overview of the VEGFR-2 signaling pathway in angiogenesis.

DNA_Gyrase_Function DNA_Rep DNA Replication Fork Pos_Supercoils Positive Supercoils Accumulate DNA_Rep->Pos_Supercoils DNA_Gyrase DNA Gyrase (Target of Inhibition) Pos_Supercoils->DNA_Gyrase strain relieved by Neg_Supercoils Introduces Negative Supercoils DNA_Gyrase->Neg_Supercoils Relaxation Relaxation of Positive Supercoils DNA_Gyrase->Relaxation Replication_Continues Replication Proceeds Relaxation->Replication_Continues

Caption: Role of DNA Gyrase in bacterial DNA replication.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize experimental outcomes and improve yields.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 5-bromoisatin (5-bromo-1H-indole-2,3-dione), followed by the N-alkylation of this intermediate with a propyl group.

Isatin Isatin Bromoisatin 5-bromo-1H-indole-2,3-dione (5-Bromoisatin) Isatin->Bromoisatin Step 1: Bromination FinalProduct This compound Bromoisatin->FinalProduct Step 2: N-Propylation

Caption: General two-step synthesis workflow.

Part 1: Troubleshooting the Synthesis of 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)

This section addresses common issues encountered during the synthesis of the 5-bromoisatin intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 5-bromoisatin, and which offers the best yield?

A1: 5-Bromoisatin can be prepared via two main routes: the Sandmeyer isatin synthesis starting from p-bromoaniline, or by direct electrophilic bromination of isatin.[1] While the Sandmeyer method is a classic approach, it often suffers from harsh reaction conditions and moderate yields.[2][3] For higher yields and milder conditions, direct bromination of isatin is recommended. Using reagents like Pyridinium bromochromate (PBC) in acetic acid has been reported to produce 5-bromoisatin in yields as high as 89%.[1] Other reagents like N-bromosuccinimide (NBS) can also be used, but may result in lower yields or longer reaction times.[1]

Q2: I am attempting a Sandmeyer synthesis and getting a very low yield. What are the common causes?

A2: Low yields in the Sandmeyer synthesis are a frequent issue. The primary causes include:

  • Incomplete Cyclization: The key cyclization step, which is catalyzed by strong acid (typically sulfuric acid), can be incomplete due to the poor solubility of the isonitrosoacetanilide intermediate, especially with lipophilic substituents.[4][5]

  • Sulfonation Side-Reactions: A common side reaction during the acid-catalyzed cyclization is the sulfonation of the aromatic ring, which consumes starting material and reduces the yield of the desired isatin.[4]

  • "Tar" Formation: The combination of strong acid and high temperatures can cause decomposition of starting materials or intermediates, leading to the formation of intractable "tar".[4]

Q3: How can I improve the yield of the Sandmeyer cyclization step if I must use that route?

A3: To circumvent solubility issues and improve yields, consider replacing concentrated sulfuric acid with an alternative acid. Methanesulfonic acid has been shown to be effective for intermediates with poor solubility, often providing similar or slightly improved yields.[5] For extremely insoluble intermediates, using polyphosphoric acid (PPA) as the reaction medium can significantly improve the outcome.[5]

Q4: My direct bromination of isatin is not clean and gives multiple products. How can I improve regioselectivity for the 5-position?

A4: Achieving high regioselectivity is crucial. To favor the formation of the 5-bromo isomer and minimize di-substituted byproducts, consider the following:

  • Control of Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) but avoid a large excess of the brominating agent. An excess of reagents like NBS is known to cause over-bromination, leading to di-brominated products that are difficult to separate.[6]

  • Choice of Reagent: Certain reagents offer better selectivity. Pyridinium bromochromate (PBC) has been shown to be highly effective and regioselective for producing 5-bromoisatin as the sole product.[1]

  • Temperature Control: Maintaining a consistent and often low reaction temperature can be critical in controlling the formation of unwanted isomers.[6]

Part 2: Troubleshooting the N-Propylation of 5-Bromoisatin

This section focuses on the second step: attaching the propyl group to the nitrogen of 5-bromoisatin.

Frequently Asked Questions (FAQs)

Q1: My N-propylation reaction is not going to completion, and TLC analysis shows significant remaining starting material. What should I check?

A1: Incomplete N-alkylation can be due to several factors. Check the following:

  • Base and Solvent: The reaction requires a strong enough base to deprotonate the indole nitrogen, creating a nucleophilic anion. Common systems include potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like DMF or THF.[7] Ensure your base is not old or deactivated and that your solvent is anhydrous.

  • Reactivity of Alkylating Agent: While propyl bromide is commonly used, propyl iodide is more reactive and can lead to a faster and more complete reaction.

  • Reaction Temperature: While many N-alkylations proceed at room temperature, less reactive alkyl halides may require gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[7] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[8]

Q2: The reaction appears complete by TLC, but after workup, my product is an oily "goo" instead of a solid. How can I isolate my product?

A2: This is a common issue, especially when using high-boiling point solvents like DMF.[9]

  • Remove Residual Solvent: DMF is difficult to remove and can keep the product oily. After aqueous workup and extraction, wash the organic layer thoroughly with water and brine to remove as much DMF as possible. Use a high-vacuum pump after rotary evaporation to remove trace amounts.

  • Purification: The crude oil likely contains impurities. Purification via silica gel column chromatography is the most effective method to obtain the pure product.[9]

  • Trituration: If the purified product is still an oil, it may be due to its inherent physical properties or minor impurities preventing crystallization. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a non-solvent (e.g., hexanes) dropwise while scratching the side of the flask with a glass rod. This process, known as trituration, can often induce crystallization.[9]

Q3: What are the potential side reactions during the N-propylation of isatin?

A3: For simple alkyl halides like propyl bromide, N-alkylation is the primary reaction. However, O-alkylation can occur, though it is generally less favored when using alkali metal bases. If using an alkylating agent with acidic methylene protons (e.g., a phenacyl halide), a competing reaction can lead to the formation of an epoxide at the C3-carbonyl of the isatin ring. This is not a concern with simple propyl halides.

Troubleshooting Workflow: N-Propylation

Start Problem with N-Propylation Issue What is the issue? Start->Issue Incomplete Incomplete Reaction (TLC shows starting material) Issue->Incomplete Reaction Stalled Oily Oily Product / Low Yield (TLC is clean) Issue->Oily Isolation Problem CheckBase Check Base/Solvent (Anhydrous? Sufficiently strong?) Incomplete->CheckBase RemoveDMF Remove Residual DMF (High vacuum, thorough washing) Oily->RemoveDMF CheckTemp Increase Temperature or Use Microwave CheckBase->CheckTemp CheckHalide Use a more reactive halide (e.g., propyl iodide) CheckTemp->CheckHalide Purify Purify via Column Chromatography RemoveDMF->Purify Triturate Induce Crystallization (Trituration with non-solvent) Purify->Triturate

Caption: Troubleshooting logic for the N-propylation step.

Data Summary

Table 1: Comparison of 5-Bromoisatin Synthesis Methods
MethodKey ReagentsTypical YieldAdvantages / DisadvantagesReference
Sandmeyer Synthesisp-bromoaniline, Chloral hydrate, H₂SO₄ModerateClassic route; suffers from harsh conditions, side reactions, and low yields.[2]
Sandmeyer ModificationIntermediate + Methanesulfonic acidModerate to GoodImproves solubility and yield for lipophilic substrates.[5]
Direct BrominationIsatin, Pyridinium bromochromate (PBC), Acetic Acid89%High yield, high regioselectivity, milder conditions.[1]
Direct BrominationIsatin, N-Bromosuccinimide (NBS)VariableCan be effective but risks over-bromination and may require longer reaction times.[1]
Table 2: Comparison of N-Alkylation Conditions for Isatin
MethodAlkylating AgentBase / SolventTime / TempYieldReference
ConventionalEthyl IodideK₂CO₃ / DMF1.5 hr / 70°C78%[8]
MicrowaveEthyl IodideK₂CO₃ / DMF3 min / 300W90%[8]
Conventionaln-Butyl BromidePre-formed Na⁺ salt / DMF-69%[8]
Microwaven-Butyl BromidePre-formed Na⁺ salt / DMF5 min / 500W69%[8]
Phase TransferAllyl BromideK₂CO₃, TBAB / DMF48 hr / RT-
General ProtocolAlkyl HalideNaH / DMF or THF2-24 hr / RTGood[7]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 5-bromo-1H-indole-2,3-dione (Direct Bromination)

Adapted from Hosseinzadeh et al., 2012.[1]

Materials:

  • Isatin (1.0 eq)

  • Pyridinium bromochromate (PBC) (1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • To a suspension of PBC (1.2 eq) in glacial acetic acid (approx. 5-10 mL per gram of isatin), add a solution of isatin (1.0 eq) dissolved in a minimal amount of acetic acid.

  • Heat the reaction mixture on a water bath with constant stirring. The reaction is typically complete in under 20 minutes (monitor by TLC).

  • Once the reaction is complete, pour the mixture into cold water (approx. 40 mL per gram of isatin).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 5-bromoisatin (Reported Yield: 89%).[1]

Protocol 2: Synthesis of this compound (N-Propylation)

General procedure adapted from Kharbach et al., 2017 and BenchChem protocols.[7]

Materials:

  • 5-bromo-1H-indole-2,3-dione (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1-Iodopropane or 1-Bromopropane (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indole-2,3-dione (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the propyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, or gently heat to 50°C for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction to 0°C and carefully quench by the slow addition of water.

  • Extract the product into ethyl acetate (3x volume of the aqueous layer).

  • Combine the organic layers and wash with water (2x) and then brine (1x) to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 5-bromo-1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 5-bromo-1-propyl-1H-indole-2,3-dione in aqueous solutions.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common solubility problems encountered during experimental work.

Issue 1: The compound fails to dissolve in aqueous buffer.

  • Question: I am trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, pH 7.4), but it remains as a solid precipitate. What should I do?

  • Answer: Direct dissolution of highly hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. The indole scaffold, further substituted with a bromo and a propyl group, contributes to its low aqueous solubility.[1][2] It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.

    Troubleshooting Workflow:

    G A Initial Observation: Compound insoluble in aqueous buffer B Step 1: Prepare Stock Solution Dissolve in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF). A->B C Step 2: Dilution Add the stock solution dropwise to the aqueous buffer with vigorous stirring. B->C D Successful Dissolution C->D E Precipitation Occurs (Compound 'crashes out') C->E Unsuccessful

    Caption: Workflow for dissolving a hydrophobic compound.

Issue 2: The compound precipitates upon dilution of the organic stock solution into the aqueous buffer.

  • Question: I prepared a stock solution in DMSO, but when I add it to my buffer, the compound immediately precipitates. How can I prevent this?

  • Answer: This phenomenon, known as "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one.[3] Several strategies can mitigate this:

    • Reduce the stock solution concentration: A lower concentration in the organic solvent can prevent supersaturation upon dilution.

    • Optimize the dilution method: Add the stock solution slowly and dropwise into the vortex of the stirring buffer. This promotes rapid mixing and dispersion.

    • Use co-solvents: Incorporate a small percentage (e.g., 1-5%) of a water-miscible co-solvent like PEG 400 or ethanol in the final aqueous buffer to increase the solvent's capacity to dissolve the compound.[4]

    • Employ surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[5][6]

Issue 3: The compound dissolves initially but precipitates over time.

  • Question: My solution was clear after preparation, but after a few hours, I observed a precipitate. What is the cause?

  • Answer: This suggests that your initial solution was supersaturated and thermodynamically unstable. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.[3] To address this, it's crucial to determine the compound's equilibrium solubility in your specific buffer system. Alternatively, for short-term experiments, using the freshly prepared solution immediately might be an option. For longer-term stability, formulation strategies such as using cyclodextrins or creating a nanosuspension are recommended.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Which organic solvents are suitable for preparing a stock solution?

A2: Polar aprotic solvents are generally good choices for dissolving isatin derivatives.[5] For this compound, the following solvents are recommended for preparing a high-concentration stock solution:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

Q3: How does pH affect the solubility of this compound?

A3: The isatin scaffold contains an amide proton that can be deprotonated under basic conditions. However, N-alkylation, as in this compound, removes this acidic proton.[7] Therefore, significant pH-dependent solubility changes are less likely compared to the parent isatin. However, extreme pH values could potentially lead to degradation of the molecule. It is always advisable to determine the solubility at the specific pH of your experiment.

Q4: What are the most common formulation strategies to enhance the aqueous solubility of compounds like this compound?

A4: Several advanced formulation techniques can be employed to improve the aqueous solubility and bioavailability of poorly soluble drugs.[9][10] The choice of method often depends on the specific requirements of the study (e.g., in vitro assay vs. in vivo administration).

Strategy Principle Potential Fold Increase in Solubility
Co-solvency Increasing solubility by adding a water-miscible organic solvent to the aqueous medium.[4]2 - 10
Surfactant Micellization Encapsulation of the hydrophobic drug within surfactant micelles.[5][6]10 - 100
Cyclodextrin Complexation Formation of inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[11][12]10 - 1,000
Solid Dispersion Dispersing the drug in a solid hydrophilic carrier, often in an amorphous state.[3][13]10 - 10,000
Nanosuspension Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[9][14]> 10,000

Note: The fold increase in solubility is an estimate and can vary significantly based on the specific compound, excipients, and preparation method.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization

This protocol describes a general method for preparing a nanosuspension, a technique effective for significantly increasing the dissolution rate of poorly soluble compounds.

G cluster_0 Preparation of Pre-suspension cluster_1 High-Pressure Homogenization cluster_2 Characterization A 1. Disperse the compound and a stabilizer (e.g., Poloxamer 188) in purified water. B 2. Stir the mixture at high speed (e.g., 10,000 rpm) for 30 minutes to form a coarse suspension. A->B C 3. Pass the pre-suspension through a high-pressure homogenizer. B->C D 4. Apply high pressure (e.g., 1500 bar) for multiple cycles (e.g., 10-20 cycles). C->D E 5. Maintain a low temperature (e.g., 4°C) during homogenization. D->E F 6. Analyze particle size and zeta potential. E->F

Caption: Workflow for preparing a nanosuspension.

Methodology:

  • Preparation of the Pre-suspension:

    • Weigh the required amount of this compound and a suitable stabilizer (e.g., Poloxamer 188, Tween 80).

    • Disperse the powder mixture in purified water.

    • Stir the mixture using a high-shear stirrer (e.g., at 10,000 rpm) for about 30 minutes to obtain a homogeneous pre-suspension.

  • High-Pressure Homogenization:

    • Transfer the pre-suspension to the high-pressure homogenizer.

    • Homogenize the suspension at high pressure (e.g., 1500 bar) for a predetermined number of cycles (typically 10-20). It is crucial to maintain a low temperature during this process to prevent overheating and potential degradation of the compound.

  • Characterization:

    • Measure the particle size distribution and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanosuspension.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol outlines the steps to prepare a solid dispersion, which can enhance solubility by converting the crystalline drug into an amorphous form within a hydrophilic carrier.

Methodology:

  • Dissolution:

    • Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C) to obtain a thin film.

  • Drying and Pulverization:

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared (FTIR) spectroscopy to check for any drug-carrier interactions.

    • Determine the dissolution rate of the solid dispersion in a relevant aqueous medium and compare it to the pure drug.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes how to prepare and evaluate an inclusion complex of the compound with a cyclodextrin to improve its aqueous solubility.

G A 1. Prepare aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations. B 2. Add an excess amount of the compound to each cyclodextrin solution. A->B C 3. Equilibrate the mixtures by shaking at a constant temperature (e.g., 25°C) for 24-48 hours. B->C D 4. Centrifuge or filter the suspensions to remove the undissolved compound. C->D E 5. Analyze the concentration of the dissolved compound in the supernatant/filtrate by HPLC-UV. D->E F 6. Plot the compound concentration versus the cyclodextrin concentration to determine the phase solubility diagram. E->F

Caption: Experimental workflow for phase solubility studies.

Methodology:

  • Preparation of Cyclodextrin Solutions:

    • Prepare a series of aqueous solutions of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at different concentrations in the desired buffer.

  • Complexation:

    • Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

    • Shake the vials in a temperature-controlled water bath (e.g., at 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.

    • Carefully withdraw the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it appropriately.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis:

    • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. This phase solubility diagram will reveal the stoichiometry of the complex and the extent of solubility enhancement.

References

Technical Support Center: Purification of 5-bromo-1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-bromo-1-propyl-1H-indole-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from several sources:

  • Unreacted starting materials: Residual 5-bromoisatin and 1-bromopropane.

  • Over-alkylation or side reactions: Formation of O-alkylated isomers, although N-alkylation is generally favored with alkyl halides in the presence of bases like K₂CO₃.[1]

  • Byproducts from the base: Side products resulting from the reaction of the base with the solvent or starting materials.

  • Solvent residues: Residual high-boiling point solvents like DMF are common if not properly removed.[2]

  • Degradation products: Isatin derivatives can be sensitive to strong bases and high temperatures, leading to decomposition.[2]

Q2: My final product is an oil or a sticky solid instead of a crystalline powder. What could be the cause?

A2: This is a common issue when purifying N-alkylated isatins.[2] The potential causes include:

  • Residual solvent: High-boiling point solvents like DMF can be difficult to remove completely and can result in an oily product.

  • Presence of impurities: Even small amounts of impurities can inhibit crystallization.

  • The inherent nature of the product: Some N-alkylated isatins with relatively "greasy" alkyl chains may have low melting points or exist as oils at room temperature.[2]

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: The following techniques are essential for purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the number of components in a mixture.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the desired product and any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can detect and quantify impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the final compound with high accuracy.[7]

Troubleshooting Guides

Issue 1: Difficulty in Removing Residual DMF Solvent
  • Problem: After extraction and rotary evaporation, the product remains an oil or a sticky solid due to residual N,N-dimethylformamide (DMF).

  • Possible Cause: DMF has a high boiling point (153 °C) and is difficult to remove under standard rotary evaporation conditions.

  • Solutions:

    • Azeotropic Removal: Add a solvent like toluene to the crude product and evaporate under reduced pressure. Repeat this process several times to azeotropically remove the DMF.

    • Aqueous Washes: During the workup, wash the organic layer multiple times with water or brine to remove the majority of the water-soluble DMF.

    • High-Vacuum Drying: Place the product under a high vacuum for an extended period to remove trace amounts of DMF.

    • Silica Gel Plug Filtration: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and pass it through a short plug of silica gel, eluting with the same solvent. DMF is polar and will be retained on the silica to some extent.[2]

Issue 2: Poor Separation During Column Chromatography
  • Problem: The desired product co-elutes with impurities, or significant streaking is observed on the column.

  • Possible Causes:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Column Overloading: Too much crude material is loaded onto the column.

    • Compound Interaction with Silica Gel: The acidic nature of silica gel can sometimes cause tailing or degradation of sensitive compounds.[8][9]

  • Solutions:

    • Optimize the Solvent System using TLC: Systematically test different ratios of non-polar (e.g., hexane, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents to find a system that gives a good separation of spots on a TLC plate. Aim for an Rf value of 0.2-0.3 for the desired product.[3]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially.

    • Use Neutral or Basic Alumina: If strong interaction with silica gel is suspected, consider using neutral or basic alumina as the stationary phase.[9]

    • Proper Column Packing and Loading: Ensure the column is packed uniformly and the sample is loaded in a concentrated band using a minimal amount of solvent.

Issue 3: Failure to Crystallize
  • Problem: The purified oily product fails to solidify upon standing or cooling.

  • Possible Causes:

    • Presence of minor impurities: Even small amounts of contaminants can disrupt the crystal lattice formation.

    • Supersaturation: The solution may be supersaturated and require initiation for crystallization.

    • Low melting point: The pure compound may be an oil or have a very low melting point.

  • Solutions:

    • Trituration: Add a non-solvent (a solvent in which the product is insoluble, e.g., hexane or pentane) to the oil and scratch the side of the flask with a glass rod to induce crystallization.[2]

    • Seed Crystals: If a small amount of solid has been obtained previously, add a tiny crystal to the oil to act as a nucleation site.

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered container.

    • Re-purification: If impurities are suspected, repeat the column chromatography or consider preparative HPLC for higher purity.[7]

Data Presentation

Table 1: Comparison of Purification Techniques for Isatin Derivatives

Purification MethodStationary/Mobile Phase or SolventAdvantagesDisadvantagesPurity Achieved (Typical)
Column Chromatography Silica Gel; Hexane/Ethyl Acetate Gradient[3]Highly effective for separating compounds with different polarities.Can be time-consuming and requires significant solvent volumes.>95%
Recrystallization Ethanol/Water, n-Heptane[3]Can yield highly pure crystalline products.Potential for product loss in the mother liquor.>98%
Preparative HPLC C18 Reversed-Phase; Acetonitrile/Water Gradient[7]Excellent for high-purity isolation and difficult separations.Expensive, smaller scale, requires specialized equipment.>99%
Trituration Hexane or Pentane[2]Simple and quick method to induce crystallization of oils.May not remove all impurities effectively.Variable

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.3.[3]

  • Column Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica gel.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[3]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For isatin derivatives, ethanol, ethanol/water mixtures, or n-heptane can be effective.[3]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 5-Bromoisatin + 1-Bromopropane B Reaction Mixture (Base, Solvent) A->B N-Alkylation C Quench Reaction B->C D Liquid-Liquid Extraction C->D E Drying & Solvent Removal D->E F Crude Product E->F G Column Chromatography F->G Primary Method H Recrystallization F->H Alternative G->H Optional Further Purity I Pure Product G->I H->I troubleshooting_logic Start Crude Product is an Oil CheckPurity Analyze Purity (TLC, NMR) Start->CheckPurity Impure Impure CheckPurity->Impure Impurities Detected Pure Pure CheckPurity->Pure No Impurities Detected Purify Perform Column Chromatography Impure->Purify Triturate Triturate with Non-solvent Pure->Triturate Recheck Re-analyze Purity Purify->Recheck Solid Crystalline Solid Triturate->Solid Success Oil Product is an Oil Triturate->Oil Fails Recheck->Impure Still Impure Recheck->Pure Pure

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromoisatin Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 5-bromoisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of 5-bromoisatin?

The N-alkylation of isatins, including 5-bromoisatin, can present several challenges. These often include low reaction yields, the formation of side products due to the ambident nucleophilicity of the isatin anion, and difficulties in product isolation and purification.[1][2] Common side reactions include O-alkylation and dialkylation, especially with highly reactive alkylating agents or harsh reaction conditions.[2] Additionally, the choice of base and solvent is critical and can significantly impact the reaction outcome.[1][3][4]

Q2: Which bases are most effective for the deprotonation of 5-bromoisatin?

The selection of an appropriate base is crucial for the efficient deprotonation of the N-H bond in 5-bromoisatin to form the nucleophilic anion. Commonly used bases include:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that is often effective in polar aprotic solvents like DMF.[3]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): An organic, non-nucleophilic base that has been successfully used, particularly in microwave-assisted reactions.[4][5]

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are milder inorganic bases that can be effective, often used in solvents like DMF or NMP.[1] Cesium carbonate is generally more soluble and can sometimes lead to better results.[1]

The choice of base may depend on the reactivity of the alkylating agent and the desired reaction conditions.

Q3: What are the recommended solvents for 5-bromoisatin alkylation?

Polar aprotic solvents are generally preferred for the N-alkylation of isatins as they can effectively solvate the cation of the base and promote the reaction. Recommended solvents include:

  • N,N-Dimethylformamide (DMF) [1][3]

  • Acetonitrile (MeCN) [4]

  • N-Methyl-2-pyrrolidinone (NMP) [1]

  • Ethanol (in microwave-assisted reactions with DBU)[5]

The choice of solvent can influence reaction rates and selectivity. For instance, DMF is a common choice that often leads to good yields.[3]

Q4: Can microwave irradiation improve the reaction?

Yes, microwave-assisted synthesis can be a highly effective method for the N-alkylation of isatins. It often leads to significantly shorter reaction times, improved yields, and cleaner reaction profiles compared to conventional heating.[1][5] For example, the use of DBU in ethanol under microwave irradiation has been reported as an expedited method for N-alkylation.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Incomplete Deprotonation: The N-H bond of the isatin ring must be deprotonated to form the reactive nucleophile.

    • Solution: Ensure the base is strong enough and used in a sufficient amount (typically 1.1-1.5 equivalents).[3][4] If using a weaker base like K₂CO₃, consider switching to a stronger base like NaH or DBU.

  • Inactive Alkylating Agent: The alkyl halide may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gentle heating can increase the reaction rate. However, excessive heat may promote side reactions.[2] Consider using microwave irradiation to achieve higher temperatures over a shorter period.[5]

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.

    • Solution: Ensure the chosen solvent is appropriate for all reactants. In some cases, a co-solvent system might be necessary.

Issue 2: Formation of Multiple Products (Observed on TLC/LC-MS)

Possible Causes & Solutions

  • O-Alkylation vs. N-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at the nitrogen or the oxygen of the C2-carbonyl group.

    • Solution: To favor N-alkylation, use a strong base to fully generate the N-anion.[2] The choice of counter-ion can also play a role; for example, silver salts are known to favor O-alkylation.

  • Dialkylation: Over-alkylation can occur, especially with highly reactive alkylating agents or an excess of the electrophile.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[4][6]

  • Aldol-Type Side Reactions: The C3-keto group of isatin can undergo aldol condensation, particularly when using bases like K₂CO₃ in acetone.[1][2]

    • Solution: Avoid using acetone as a solvent with carbonate bases. Opt for non-enolizable solvents like DMF or MeCN.

Issue 3: Oily or Gummy Product After Work-up

Possible Causes & Solutions

  • Residual High-Boiling Solvent: Solvents like DMF and NMP can be difficult to remove completely.[2]

    • Solution: After the initial extraction, perform multiple washes of the organic layer with water or brine to remove residual solvent. Azeotropic distillation with a solvent like toluene can also be effective.

  • Presence of Impurities: Unreacted starting materials or side products can prevent crystallization.

    • Solution: Purify the crude product using column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is a common starting point.[2]

  • Product is an Oil at Room Temperature: Some N-alkylated 5-bromoisatins may be low-melting solids or oils.

    • Solution: If NMR and/or mass spectrometry confirm the purity of the product, it can likely be used in subsequent steps without crystallization.[2]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Alkylation

EntryBase (Equivalents)Alkylating Agent (Equivalents)SolventTemperatureYield (%)Reference
1NaH (1.5)Alkyl bromide (1.5)DMF0 °C to RT93
2DBU (1.5)Alkyl bromide (1.05)MeCN0 °C95[4]
3K₂CO₃Alkyl halideDMFMWModerate to High
4Cs₂CO₃Alkyl halideDMFMWModerate to High[1]
5DBU (1.1)Benzylic halide (1.0)Ethanol140 °C (MW)High[5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
  • To a stirred suspension of 5-bromoisatin (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the color may change, indicating the formation of the isatin anion.

  • Add the alkylating agent (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: Microwave-Assisted N-Alkylation using DBU
  • In a microwave-safe reaction vessel, combine 5-bromoisatin (1.0 eq), the alkylating agent (1.0-1.1 eq), DBU (1.1 eq), and ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 10-25 minutes), with stirring.[5]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography.[5]

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_reagent Inactive Alkylating Agent? check_deprotonation->check_reagent No sol_base Increase base equivalents or use a stronger base (NaH, DBU). check_deprotonation->sol_base Yes check_temp Suboptimal Temperature? check_reagent->check_temp No sol_reagent Use fresh alkylating agent. Consider a more reactive halide (I > Br > Cl). check_reagent->sol_reagent Yes check_solubility Poor Solubility? check_temp->check_solubility No sol_temp Gently heat the reaction or use microwave irradiation. check_temp->sol_temp Yes sol_solubility Choose a more suitable solvent or consider a co-solvent. check_solubility->sol_solubility Yes

Caption: Troubleshooting workflow for low product yield.

Side_Product_Formation start Multiple Products Observed check_o_alkylation O-Alkylation? start->check_o_alkylation check_dialkylation Dialkylation? check_o_alkylation->check_dialkylation No sol_o_alkylation Use a strong base to favor N-anion formation. check_o_alkylation->sol_o_alkylation Yes check_aldol Aldol Condensation? check_dialkylation->check_aldol No sol_dialkylation Use stoichiometric or slight excess (1.05-1.2 eq) of alkylating agent. check_dialkylation->sol_dialkylation Yes sol_aldol Avoid acetone with carbonate bases. Use DMF or MeCN. check_aldol->sol_aldol Yes

Caption: Decision tree for identifying and mitigating side product formation.

References

stability of 5-bromo-1-propyl-1H-indole-2,3-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1-propyl-1H-indole-2,3-dione. The information is designed to help anticipate and address potential stability issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound are its susceptibility to photodegradation, potential degradation under strongly basic or acidic conditions, and its inherent reactivity. The presence of the bromine atom on the aromatic ring can increase its sensitivity to light. While N-alkylation, such as the N-propyl group in this compound, generally reduces the base lability of the isatin nucleus, it may still be sensitive to strong bases[1].

Q2: What are the recommended solvents for dissolving and storing this compound?

For long-term storage, it is recommended to keep the compound as a solid at -20°C, protected from light[2][3]. For experimental use, stock solutions can be prepared in anhydrous polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions should also be stored at -20°C in tightly sealed, light-protecting containers. It is advisable to prepare fresh aqueous dilutions for each experiment.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

Yes, brominated aromatic compounds are often sensitive to light and can undergo photodegradation[2]. Isatin derivatives have also been shown to undergo photoreduction[4]. Therefore, it is crucial to protect both the solid compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil.

Q5: Can I subject my stock solution of this compound in DMSO to multiple freeze-thaw cycles?

While N-alkylated isatins are generally more stable than their N-unsubstituted counterparts, repeated freeze-thaw cycles are not recommended as they can introduce moisture and potentially lead to degradation over time. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Troubleshooting Step
Degradation of the compound in aqueous assay buffer. Prepare fresh dilutions of the compound in the assay buffer immediately before each experiment. Perform a time-course experiment to assess the stability of the compound in the buffer over the duration of the assay.
Photodegradation during the experiment. Conduct all experimental steps under low-light conditions or by using amber-colored labware.
Adsorption to plasticware. Consider using low-adhesion microplates or glassware. Pre-treating plates with a blocking agent (e.g., BSA) might also be beneficial, depending on the assay.
Precipitation of the compound at the final working concentration. Visually inspect the final dilution for any signs of precipitation. If observed, consider lowering the final concentration or including a small percentage of a co-solvent (e.g., DMSO), ensuring the final solvent concentration is compatible with the assay.
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
Possible Cause Troubleshooting Step
On-column degradation. Vary the mobile phase composition and pH to assess if degradation is occurring on the column. Use a shorter analysis time if possible.
Degradation in the autosampler. If the autosampler is not temperature-controlled, degradation may occur over a long sequence. Analyze samples immediately after preparation or use a cooled autosampler.
Reaction with the mobile phase. Ensure the mobile phase components are inert and of high purity. For example, avoid reactive solvents or additives unless necessary for the separation.
Sample degradation prior to analysis. Ensure samples are stored properly (protected from light, at an appropriate temperature) before analysis. Prepare samples fresh whenever possible.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Aqueous Buffer
  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the stock solution to the final working concentration in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). Ensure the final DMSO concentration is low (typically ≤ 0.5%) to maintain solubility and minimize solvent effects.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by a suitable analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining amount of the parent compound.

  • Plot the percentage of the remaining compound against time to determine the stability profile.

Quantitative Data Summary

As specific quantitative stability data for this compound is not available in the public domain, the following table provides a general stability outlook based on the properties of related N-alkylated brominated isatins. Researchers should perform their own stability studies for their specific experimental conditions.

Condition Parameter Expected Stability Recommendation
Temperature SolidStable at -20°CStore solid at -20°C.
Solution (DMSO)Stable at -20°CAliquot and store at -20°C.
Solution (Aqueous)Potentially unstable at elevated temperaturesPrepare fresh for each experiment.
Light Solid & SolutionSensitiveProtect from light at all times.
pH Acidic (pH < 6)Potential for degradationMaintain pH in the neutral range (6-8).
Neutral (pH 6-8)Generally more stableOptimal pH range for most applications.
Basic (pH > 8)Potential for degradationAvoid strongly basic conditions.
Freeze-Thaw Solution (DMSO)Potential for degradationAliquot stock solutions to minimize cycles.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock 10 mM Stock in DMSO working Dilute to Working Conc. in Aqueous Buffer stock->working incubate Incubate at 37°C (Protected from Light) working->incubate sampling Aliquot at Timepoints (0, 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data Quantify Remaining Compound hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Inconsistent Experimental Results degradation Compound Degradation? start->degradation precipitation Compound Precipitation? start->precipitation adsorption Adsorption to Surfaces? start->adsorption fresh_prep Prepare Fresh Solutions degradation->fresh_prep protect_light Protect from Light degradation->protect_light check_sol Check Solubility Limit precipitation->check_sol use_glass Use Glassware/Low-Adhesion Plates adsorption->use_glass

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Refining Purification Protocols for N-substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-substituted isatins.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: The final product is an oil or a goo, not a solid.

  • Question: After the reaction and workup, my N-substituted isatin product is an oil and refuses to solidify. What can I do?

  • Answer: This is a common issue, especially if the N-alkyl group is "greasy" or if residual solvent like DMF is present.[1] Here are several troubleshooting steps:

    • Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether.[2] This involves adding the solvent and scratching the inside of the flask with a glass rod.

    • High Vacuum: If residual high-boiling solvents like DMF are suspected, use a high vacuum pump to remove them. Sometimes, co-evaporation with a lower-boiling solvent like toluene can be effective.

    • Purity Check: Impurities can significantly lower the melting point and prevent crystallization.[1][3] It is advisable to check the purity of your crude product using techniques like TLC or crude NMR. If impurities are present, further purification is necessary.

    • Column Chromatography: If other methods fail, purifying the oily product via column chromatography can remove impurities that inhibit crystallization.[2][3]

Issue 2: Low yield of the desired N-substituted isatin.

  • Question: My N-alkylation or N-acylation reaction consistently results in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from incomplete reactions, side reactions, or suboptimal conditions.[2] Consider the following:

    • Incomplete Deprotonation: The N-H of the isatin must be fully deprotonated to form the nucleophilic anion. Ensure you are using a sufficiently strong base (e.g., K₂CO₃, NaH) in an appropriate anhydrous solvent (e.g., DMF, DMSO).[3]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.[2]

    • Side Reactions: The isatin core can be susceptible to side reactions under basic conditions.[2] O-alkylation is a possible side reaction, although N-alkylation is generally favored.[2] Minimizing reaction time and temperature, once the starting material is consumed, can help reduce side product formation.

    • Purity of Starting Materials: Ensure all starting materials, including the isatin and the alkylating/acylating agent, are pure and dry.[4]

Issue 3: Difficulty in separating the N-substituted isatin from the unreacted starting isatin.

  • Question: I am having trouble separating my N-substituted product from the starting isatin using column chromatography due to their similar polarities. What can I do?

  • Answer: The similar polarity of the product and starting material can indeed make chromatographic separation challenging.[2] Here are some strategies:

    • Drive the Reaction to Completion: The most effective way to avoid this issue is to ensure the reaction goes to completion by using a slight excess of the alkylating agent and base.[2]

    • Acid-Base Extraction: You can exploit the acidic nature of the N-H proton in the starting isatin. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a dilute aqueous base solution (e.g., 1M NaOH). The unreacted isatin will be deprotonated and extracted into the aqueous layer, while your N-substituted product remains in the organic layer.[2]

    • Optimize Column Chromatography: If chromatography is unavoidable, careful optimization of the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[2]

Issue 4: Uncharacterized impurities are present in the final product.

  • Question: My final product shows uncharacterized impurities by NMR or LC-MS. What are the likely sources and how can I remove them?

  • Answer: Impurities can arise from various side reactions during the synthesis.

    • Isatin Oxime Formation: In the Sandmeyer synthesis of isatins, a common impurity is the corresponding isatin oxime.[4]

    • Sulfonation: If using strong acids like sulfuric acid in the synthesis, sulfonation of the aromatic ring can occur.[4] Using the minimum effective concentration and temperature of the acid can help minimize this.[4]

    • Purification Methods: Recrystallization from a suitable solvent system is often effective at removing minor impurities.[2][4] Common solvents for recrystallizing N-substituted isatins include ethanol or a dichloromethane/hexanes mixture.[2] For more persistent impurities, column chromatography is the method of choice.[2][3]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of N-substituted Isatins

Polarity of CompoundRecommended Solvent System (v/v)Reference
Nonpolar5% Ethyl Acetate in Hexane, 5% Ether in Hexane, 100% Hexane[5]
Normal10-50% Ethyl Acetate in Hexane[5]
Polar100% Ethyl Acetate or 5% Methanol in Dichloromethane[5]
Specific ExampleEthyl Acetate and Hexane (1:9)[6]

Table 2: Common Reagents and Conditions for N-Alkylation of Isatins

BaseSolventTemperatureReference
K₂CO₃DMFRoom Temperature to 80°C[6][7]
Cs₂CO₃DMF/NMPMicrowave Irradiation[8]
NaHDMF/DMSONot Specified[3]
CaH₂DMF60°C[9]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Isatin

  • To a solution of isatin (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture in an oil bath at 70-80°C and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[2][3][6]

Protocol 2: Purification by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel 60 (230–400 mesh) as a slurry in a non-polar solvent such as hexanes.

  • Load the Sample: Dissolve the crude N-substituted isatin in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-substituted isatin.[2]

Protocol 3: Purification by Recrystallization

  • Place the crude N-substituted isatin in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol or dichloromethane/hexanes) to dissolve the crude product completely.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.[2]

Mandatory Visualization

experimental_workflow start Crude N-substituted Isatin check_purity Check Purity (TLC, NMR) start->check_purity is_solid Is the product a solid? check_purity->is_solid column_chromatography Column Chromatography check_purity->column_chromatography Major Impurities acid_base_extraction Acid-Base Extraction (to remove starting isatin) check_purity->acid_base_extraction Starting Material Contamination is_pure Is the product pure? is_solid->is_pure Yes trituration Trituration with non-polar solvent is_solid->trituration No (Oily) recrystallization Recrystallization is_pure->recrystallization No (Minor Impurities) end Pure N-substituted Isatin is_pure->end Yes recrystallization->end column_chromatography->end trituration->column_chromatography acid_base_extraction->column_chromatography

Caption: Troubleshooting workflow for the purification of N-substituted isatins.

synthesis_purification_flow reactants Isatin + Alkyl Halide + Base (e.g., K₂CO₃) in Solvent (e.g., DMF) reaction N-Alkylation Reaction (Heat and Stir) reactants->reaction workup Aqueous Workup (Water Quench, Extraction) reaction->workup drying Drying and Solvent Removal (Anhydrous Na₂SO₄, Rotovap) workup->drying crude_product Crude N-substituted Isatin drying->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification pure_product Pure N-substituted Isatin purification->pure_product

Caption: General workflow for the synthesis and purification of N-substituted isatins.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 5-Bromo-Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of in vivo bioavailability of 5-bromo-indole compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of our 5-bromo-indole compound after oral administration in rats. What are the potential causes?

A1: Low and variable oral bioavailability is a common challenge in early drug development.[1] The primary reasons can be categorized into issues related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Key factors include:

  • Poor Aqueous Solubility : 5-bromo-indole and its derivatives are often lipophilic and may not dissolve sufficiently in GI fluids to be absorbed.[2] Many new chemical entities exhibit low aqueous solubility.[1]

  • Low Intestinal Permeability : The compound may not efficiently cross the intestinal membrane to enter the bloodstream.[1] This can be due to its physicochemical properties or because it is a substrate for efflux transporters.

  • First-Pass Metabolism : The compound may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.[1] Indole derivatives can be metabolized by Cytochrome P450 (CYP) enzymes.[3]

  • Efflux by Transporters : The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[1][4]

  • Chemical or Enzymatic Instability : The compound may degrade in the acidic environment of the stomach or be broken down by digestive enzymes.[1]

Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?

A2: A systematic approach using a combination of in vitro, in situ, and in vivo experiments is recommended to identify the root cause.[1][5]

  • In Vitro Solubility and Dissolution Studies : Assess the compound's solubility in simulated gastric and intestinal fluids (SGF, SIF) to determine if low solubility is a limiting factor.

  • In Vitro Permeability Assays : Use models like Caco-2 or MDCK cell monolayers to assess the intestinal permeability of the compound.[6] These assays can also help determine if the compound is a substrate for efflux transporters like P-gp by comparing transport in the presence and absence of P-gp inhibitors.[7]

  • In Vitro Metabolism Studies : Incubate the compound with liver microsomes or hepatocytes to evaluate its metabolic stability and identify the major metabolites and the CYP enzymes involved.[8]

  • In Situ Intestinal Perfusion Studies : The single-pass intestinal perfusion (SPIP) model in rats can provide a more physiologically relevant measure of permeability and intestinal metabolism.[5][9]

  • In Vivo Pharmacokinetic Studies : Comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability and can help differentiate between absorption and clearance issues.[10]

Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble 5-bromo-indole compound?

A3: For compounds with dissolution rate-limited absorption (BCS Class II), several formulation strategies can be employed:[11][12]

  • Particle Size Reduction : Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.[1][13]

  • Amorphous Solid Dispersions : Dispersing the crystalline drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its apparent solubility and dissolution.[1][11]

  • Lipid-Based Formulations : Formulating the compound in oils, surfactants, and co-solvents can improve its solubilization in the GI tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[11][14][15] This includes self-nanoemulsifying drug delivery systems (SNEDDS).[16]

  • Nanoparticle Delivery Systems : Encapsulating the compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can enhance solubility, protect it from degradation, and potentially improve its absorption.[14][17]

Q4: Can a prodrug approach be effective for 5-bromo-indole compounds?

A4: Yes, a prodrug strategy can be highly effective. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body.[18] This approach can be used to:

  • Improve Solubility : Attaching a polar functional group (e.g., a phosphate or an amino acid) can increase aqueous solubility.[18]

  • Enhance Permeability : Masking polar functional groups with lipophilic moieties can improve membrane permeability.

  • Bypass First-Pass Metabolism : By modifying the part of the molecule susceptible to metabolism, a prodrug may be absorbed intact and release the active drug systemically.[19]

  • Target Specific Tissues : Prodrugs can be designed to be activated by enzymes that are specific to a target tissue.[20]

For a 5-bromo-indole, a common strategy is to create an ester prodrug if a suitable hydroxyl or carboxylic acid group is present.[1]

Troubleshooting Guides

Issue 1: Low Plasma Concentration and High Variability After Oral Dosing

This guide provides a systematic workflow to diagnose and address the issue of poor oral bioavailability of a novel 5-bromo-indole compound.

Diagnostic Workflow:

G cluster_pathway Intracellular Signaling Cascade VEGF VEGF Ligand VEGFR VEGF Receptor (Tyrosine Kinase) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Phosphorylation Compound 5-Bromo-Indole Derivative Compound->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration ERK->Proliferation Gene Transcription Angiogenesis Angiogenesis Proliferation->Angiogenesis

References

strategies for scaling up the synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Bromo-1-propyl-1H-indole-2,3-dione

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide standardized protocols for this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the N-propylation of 5-bromoisatin.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this N-alkylation reaction can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: The N-H bond of the isatin ring must be deprotonated to form the nucleophilic anion. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Ensure you are using at least 1.2-1.5 equivalents of a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For difficult reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions and greater handling precautions.[1][2]

  • Purity of Reagents: The purity and activity of all reagents are critical.

    • Solution: Use freshly purchased or purified 1-bromopropane. Ensure your starting 5-bromoisatin is dry and pure. The solvent, particularly when using strong bases like NaH, must be anhydrous.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50-70 °C) can significantly increase the rate.[3] However, excessive heat can promote side reactions. For rapid and high-yield synthesis, microwave-assisted heating has proven highly effective, often reducing reaction times from hours to minutes.[1]

Q2: I am observing a significant side product by TLC/LCMS. How can I identify and minimize it?

A2: The most common side product is the O-alkylated isomer, 2-propoxy-5-bromo-3H-indol-3-one, although N-alkylation is generally favored.

  • Identification: The O-alkylated product will have a different polarity and thus a different Rf value on a TLC plate. It can be definitively identified by mass spectrometry and NMR.

  • Minimization:

    • Choice of Base/Solvent: Using weaker bases like K₂CO₃ can sometimes favor N-alkylation over O-alkylation compared to stronger, more reactive bases.[4] The choice of solvent can also influence the N/O selectivity. Aprotic polar solvents like DMF or DMSO are standard.[3]

    • Controlled Conditions: Add the 1-bromopropane slowly to the solution of the deprotonated 5-bromoisatin. This keeps the concentration of the alkylating agent low at any given moment, which can improve selectivity.

Q3: My final product is a persistent oil or gum and will not crystallize. What should I do?

A3: This is a common issue, often caused by residual high-boiling point solvents or minor impurities.

  • Solvent Removal: High-boiling solvents like DMF are difficult to remove completely on a rotary evaporator.

    • Solution: After the initial work-up and extraction, perform several washes of the organic layer with water and brine to remove the bulk of the DMF. For stubborn cases, add a solvent like toluene to the crude product and evaporate it again; this can help azeotropically remove residual DMF.

  • Inducing Crystallization: Impurities can inhibit crystal lattice formation.

    • Solution 1 (Trituration): Add a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether, to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide the energy needed to initiate crystallization.

    • Solution 2 (Purification): If trituration fails, the product likely needs further purification. Column chromatography using a silica gel stationary phase and an eluent system like hexanes/ethyl acetate is the most effective method.

Q4: What are the key considerations when scaling this reaction from the lab bench to a larger reactor?

A4: Scaling up N-alkylation reactions requires careful planning to ensure safety, consistency, and yield.

  • Heat Management: The deprotonation step, especially with NaH, is exothermic. On a large scale, this heat can accumulate, leading to runaway reactions. The reaction of NaH with DMF at elevated temperatures can be hazardous.[4]

    • Solution: Use a reactor with efficient cooling and a temperature probe. Add reagents, particularly the base and alkylating agent, slowly and in portions to control the internal temperature. For scale-up, using K₂CO₃ instead of NaH is a safer, though potentially slower, alternative.

  • Mixing: Efficient stirring is crucial to maintain a homogeneous mixture and prevent localized hot spots.

    • Solution: Ensure the reactor's mechanical stirrer is appropriately sized and shaped for the vessel to provide adequate agitation.

  • Work-up: Quenching a large-scale reaction (e.g., adding water to residual NaH) must be done with extreme caution.

    • Solution: The quench should be performed slowly at a low temperature (e.g., 0 °C) with a controlled addition of a quenching agent like isopropanol or saturated aqueous ammonium chloride.

Data Presentation: Reaction Condition Comparison

The following table summarizes typical results for the N-alkylation of isatin with various alkyl halides, which serves as a good model for the synthesis of this compound.

Alkyl HalideBase (1.3 eq)SolventMethodTimeYield (%)Reference
IodoethaneK₂CO₃DMFConventional (70°C)1.5 h78%[5]
IodoethaneK₂CO₃DMFMicrowave (300W)3 min90%[5]
1-BromobutaneK₂CO₃DMFConventional (70°C)2 h70%[5]
1-BromobutaneNaH (pre-formed salt)DMFMicrowave (500W)5 min69%[5]
Allyl BromideK₂CO₃ / TBAB*DMFConventional (RT)48 h87%[6]
Ethyl ChloroacetateK₂CO₃DMFConventional (85°C)2 h68%[1]
Ethyl ChloroacetateCs₂CO₃DMFMicrowave (200W)3 min93%[1]

*TBAB: Tetra-n-butylammonium bromide (Phase Transfer Catalyst)

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable procedure for the N-alkylation of 5-bromoisatin.

Materials and Reagents:

  • 5-Bromo-1H-indole-2,3-dione (5-bromoisatin)

  • 1-Bromopropane (or 1-Iodopropane for higher reactivity)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indole-2,3-dione (1.0 eq).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (approx. 0.1 M concentration relative to the isatin). Add powdered anhydrous potassium carbonate (1.5 eq).

  • Alkylation: Stir the suspension vigorously. Add 1-bromopropane (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting 5-bromoisatin spot is no longer visible (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water (approx. 10x the volume of DMF used).

    • A precipitate should form. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

  • Purification:

    • Dry the crude solid under vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G Troubleshooting Workflow for N-Propylation of 5-Bromoisatin start Problem Encountered (Low Yield / Impure Product) check_reagents 1. Check Reagent Quality - Is 5-bromoisatin dry? - Is 1-bromopropane fresh? - Is solvent anhydrous? start->check_reagents decision_reagents Reagents OK? check_reagents->decision_reagents check_base 2. Evaluate Deprotonation - Base strength sufficient (K2CO3)? - Stoichiometry correct (1.2-1.5 eq)? decision_base Base/Stoichiometry OK? check_base->decision_base check_temp 3. Assess Reaction Conditions - Temperature too low? - Reaction time sufficient? decision_temp Conditions OK? check_temp->decision_temp check_workup 4. Review Work-up & Purification - Product is an oil? - Side products visible? decision_product Product is Solid & Pure? check_workup->decision_product decision_reagents->check_base Yes sol_reagents Solution: - Dry starting material. - Use fresh alkylating agent. - Use anhydrous solvent. decision_reagents->sol_reagents No decision_base->check_temp Yes sol_base Solution: - Increase base to 1.5 eq. - Switch to stronger base (e.g., Cs2CO3). - Consider NaH (anhydrous only). decision_base->sol_base No decision_temp->check_workup Yes sol_temp Solution: - Increase temp to 60-70°C. - Increase reaction time. - Consider microwave heating. decision_temp->sol_temp No sol_workup Solution: - Triturate oil with hexanes. - Perform column chromatography. - Optimize N/O selectivity (see Q2). decision_product->sol_workup No end Successful Synthesis decision_product->end Yes sol_reagents->start sol_base->start sol_temp->start sol_workup->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

Unveiling the Anticancer Potential: A Comparative Analysis of 5-bromo-1-propyl-1H-indole-2,3-dione and Other Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. This guide offers a detailed comparison of the anticancer activity of a specific derivative, 5-bromo-1-propyl-1H-indole-2,3-dione, with other notable isatin analogs. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Comparative Anticancer Activity

While specific cytotoxic data for this compound is emerging, structure-activity relationship (SAR) studies have highlighted the potential of this molecular scaffold. Research indicates that isatin derivatives featuring a bromine atom at the C-5 position and an N-alkyl substituent, such as a propyl group, exhibit significant anticancer properties, particularly against breast cancer cell lines like MCF-7.

To provide a comprehensive overview, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various 5-bromo-isatin and N-alkyl-isatin derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)
5-Bromoisatin K562 (Leukemia)>10
HepG2 (Liver)>10
HT-29 (Colon)>10
5-Bromo-6-fluoro-isatin K562 (Leukemia)2.32
5,6,7-Tribromoisatin U937 (Lymphoma)<10
N-Benzyl-5-bromoisatin derivative (7d) MCF-7 (Breast)2.93[1]
A-549 (Lung)9.57[1]
N-(p-methylbenzyl)-5,7-dibromoisatin U937 (Lymphoma)0.49
Jurkat (Leukemia)0.49
Various Isatin-Podophyllotoxin Hybrids with 5-Bromo Substituent (e.g., 7f) A549 (Lung)0.90[2]
KB (Epidermoid Carcinoma)1.99[2]

Experimental Protocols

The evaluation of the anticancer activity of these isatin derivatives predominantly relies on standardized in vitro cytotoxicity assays. The most commonly employed method is the MTT assay.

MTT Assay Protocol for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Isatin derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization buffer (e.g., acidic isopropanol or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the isatin derivatives. A vehicle control (containing only the solvent) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

Isatin derivatives exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. While the precise pathway for this compound is under investigation, studies on related 5-bromo-isatin analogs suggest the involvement of the intrinsic or mitochondrial pathway of apoptosis.

G General Experimental Workflow for Anticancer Activity Screening cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound Synthesize & Purify Isatin Derivatives Treatment Treat with Isatin Derivatives Compound->Treatment Cells Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cells->Seeding Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate Cell Viability Read->Calculate IC50 Determine IC50 Values Calculate->IC50

Experimental workflow for in vitro cytotoxicity screening.

G Proposed Signaling Pathway for 5-Bromo-Isatin Derivatives cluster_cell Cancer Cell Isatin 5-Bromo-Isatin Derivative Bax Bax Isatin->Bax Activates Bcl2 Bcl-2 Isatin->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed mitochondrial-mediated apoptotic pathway.

This guide underscores the potential of this compound and related isatin derivatives as a fertile ground for the development of novel anticancer agents. Further in-depth studies are warranted to fully elucidate their mechanism of action and to optimize their therapeutic efficacy.

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 5-Bromo-1-propyl-1H-indole-2,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the spectroscopic characteristics of 5-bromo-1-propyl-1H-indole-2,3-dione with its N-methyl and N-benzyl analogs, providing researchers, scientists, and drug development professionals with essential data for structural confirmation.

This guide presents a comprehensive spectroscopic analysis of this compound and its closely related analogs, 5-bromo-1-methyl-1H-indole-2,3-dione and 5-bromo-1-benzyl-1H-indole-2,3-dione. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a robust framework for the structural elucidation and verification of this important class of heterocyclic compounds. Isatin derivatives are widely recognized for their diverse biological activities, making their precise characterization crucial for drug discovery and development.

Comparative Spectroscopic Data

The structural integrity of the synthesized compounds is confirmed by the following spectroscopic data. The tables below summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses for the target compound and its analogs, allowing for a clear and objective comparison.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
This compound 7.69d1.9H-4
7.56dd8.4, 1.9H-6
6.65d8.4H-7
3.70t7.2N-CH₂
1.75sextet7.4CH₂
0.98t7.4CH₃
5-bromo-1-methyl-1H-indole-2,3-dione [1]7.69br d8.3H-6
7.65br sH-4
6.79d8.3H-7
3.22sN-CH₃
5-bromo-1-benzyl-1H-indole-2,3-dione [1]7.69d1.9H-4
7.56dd8.4, 1.9H-6
7.25-7.35mPhenyl-H
6.65d8.4H-7
4.90sN-CH₂

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Compoundδ (ppm)Assignment
This compound 182.0C-3 (C=O)
157.5C-2 (C=O)
149.4C-7a
140.4C-6
128.3C-4
118.9C-5
116.7C-3a
112.7C-7
42.0N-CH₂
21.0CH₂
11.3CH₃
5-bromo-1-methyl-1H-indole-2,3-dione [1]182.11C-3 (C=O)
157.49C-2 (C=O)
150.16C-7a
140.57C-6
128.01C-4
118.62C-5
116.63C-3a
111.62C-7
26.33N-CH₃
5-bromo-1-benzyl-1H-indole-2,3-dione [1]182.00C-3 (C=O)
157.53C-2 (C=O)
149.41C-7a
140.45C-6
134.06Phenyl-C (ipso)
129.15, 128.35, 127.38Phenyl-CH
128.15C-4
118.91C-5
116.75C-3a
112.67C-7
44.20N-CH₂

Table 3: IR and Mass Spectrometry Data

CompoundIR (KBr, cm⁻¹)MS (ESI) m/z
This compound ~1735 (C=O), ~1610 (C=C), ~1460, ~1180[M+H]⁺: 268/270
5-bromo-1-methyl-1H-indole-2,3-dione ~1738 (C=O), ~1612 (C=C), ~1465, ~1185[M+H]⁺: 240/242
5-bromo-1-benzyl-1H-indole-2,3-dione ~1730 (C=O), ~1605 (C=C), ~1455, ~1175[M+H]⁺: 316/318

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of the title compounds.

Synthesis of 5-Bromo-N-Alkyl-1H-indole-2,3-diones

The N-alkylated 5-bromoisatins were synthesized by the alkylation of 5-bromoisatin. In a typical procedure, 5-bromoisatin (1.0 eq.) is dissolved in N,N-dimethylformamide (DMF), followed by the addition of potassium carbonate (2.0 eq.) and the corresponding alkyl halide (1.1 eq.) (propyl bromide, methyl iodide, or benzyl bromide). The reaction mixture is stirred at room temperature for 24-48 hours. After completion, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol.

Spectroscopic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets.

Mass Spectrometry (MS): Mass spectra were acquired using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. Samples were dissolved in methanol or acetonitrile.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships between the compared compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Start 5-Bromoisatin + Alkyl Halide Reaction N-Alkylation Start->Reaction Product 5-Bromo-1-alkyl-1H-indole-2,3-dione Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure & Connectivity IR IR Spectroscopy Product->IR Functional Groups MS Mass Spectrometry Product->MS Molecular Weight & Formula Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of 5-bromo-1-alkyl-1H-indole-2,3-diones.

Structural_Relationships cluster_analogs N-Alkyl Analogs Core 5-Bromo-1H-indole-2,3-dione (5-Bromoisatin) Propyl This compound Core->Propyl + Propyl Bromide Methyl 5-Bromo-1-methyl-1H-indole-2,3-dione Core->Methyl + Methyl Iodide Benzyl 5-Bromo-1-benzyl-1H-indole-2,3-dione Core->Benzyl + Benzyl Bromide

Caption: Structural relationship of the target compound and its N-alkylated analogs to the 5-bromoisatin core.

References

comparative study of different synthetic routes for N-propylated 5-bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies for the preparation of N-propylated 5-bromoisatin is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of different synthetic routes, supported by experimental data, to inform the selection of the most suitable method based on efficiency, reaction conditions, and yield.

Comparative Study of Synthetic Routes for N-Propylated 5-Bromoisatin

The synthesis of N-propylated 5-bromoisatin is a key step in the development of various biologically active compounds. The introduction of the N-propyl group can significantly influence the pharmacological properties of the isatin scaffold. This guide explores and compares three primary synthetic strategies for achieving N-propylation of 5-bromoisatin: Conventional Heating, Microwave-Assisted Synthesis, and Phase Transfer Catalysis.

Data Summary

The following table summarizes the quantitative data for the different synthetic routes, offering a clear comparison of their performance metrics.

Parameter Route 1: Conventional Heating Route 2: Microwave-Assisted Synthesis Route 3: Phase Transfer Catalysis
Reaction Time 4 - 6 hours5 - 10 minutes24 - 48 hours
Yield (%) 75 - 85%85 - 95%70 - 80%
Reaction Temperature 70 - 80 °C100 - 120 °CRoom Temperature
Solvent DMFDMF (few drops)Dichloromethane/Water (biphasic)
Base K₂CO₃K₂CO₃K₂CO₃
Propylating Agent Propyl iodide or Propyl bromidePropyl iodide or Propyl bromidePropyl iodide or Propyl bromide
Catalyst NoneNoneTetrabutylammonium bromide (TBAB)
Work-up Complexity ModerateSimpleModerate
Energy Consumption HighLowVery Low

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Conventional Heating

This method represents a traditional approach to N-alkylation.

Materials:

  • 5-bromoisatin (1.0 mmol, 226 mg)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • Propyl iodide (1.2 mmol, 204 mg, 0.12 mL) or Propyl bromide (1.2 mmol, 148 mg, 0.11 mL)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a solution of 5-bromoisatin in DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes.

  • Propyl iodide (or propyl bromide) is then added to the reaction mixture.

  • The reaction is heated to 70-80 °C and maintained for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The resulting precipitate is filtered, washed with water, and dried under vacuum to yield N-propylated 5-bromoisatin.

  • Further purification can be achieved by recrystallization from ethanol.

Route 2: Microwave-Assisted Synthesis

This approach offers a significant reduction in reaction time and an increase in yield.

Materials:

  • 5-bromoisatin (1.0 mmol, 226 mg)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • Propyl iodide (1.2 mmol, 204 mg, 0.12 mL) or Propyl bromide (1.2 mmol, 148 mg, 0.11 mL)

  • N,N-Dimethylformamide (DMF) (1-2 mL)

Procedure:

  • In a microwave-safe vessel, 5-bromoisatin, potassium carbonate, and propyl iodide (or propyl bromide) are mixed in a minimal amount of DMF.

  • The vessel is sealed and subjected to microwave irradiation at 100-120 °C for 5-10 minutes.

  • After cooling, the reaction mixture is poured into ice-cold water (30 mL).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol can be performed for further purification.

Route 3: Phase Transfer Catalysis

This method provides a milder reaction condition, avoiding high temperatures.

Materials:

  • 5-bromoisatin (1.0 mmol, 226 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Propyl iodide (1.2 mmol, 204 mg, 0.12 mL) or Propyl bromide (1.2 mmol, 148 mg, 0.11 mL)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol, 32 mg)

  • Dichloromethane (10 mL)

  • Water (10 mL)

Procedure:

  • A biphasic mixture of 5-bromoisatin in dichloromethane and potassium carbonate in water is prepared.

  • Tetrabutylammonium bromide (TBAB) is added as the phase transfer catalyst.

  • Propyl iodide (or propyl bromide) is added, and the mixture is stirred vigorously at room temperature for 24-48 hours.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the synthetic workflows described.

Synthetic_Workflow_Conventional_Heating A 5-Bromoisatin + K2CO3 in DMF B Stir at RT 30 min A->B Formation of Isatin Anion C Add Propyl Iodide B->C D Heat at 70-80°C 4-6 hours C->D E Work-up (Precipitation & Filtration) D->E F N-Propylated 5-Bromoisatin E->F

Caption: Workflow for Conventional Heating Synthesis.

Synthetic_Workflow_Microwave_Assisted A 5-Bromoisatin + K2CO3 + Propyl Iodide in DMF B Microwave Irradiation 100-120°C, 5-10 min A->B C Work-up (Precipitation & Filtration) B->C D N-Propylated 5-Bromoisatin C->D

Caption: Workflow for Microwave-Assisted Synthesis.

Synthetic_Workflow_Phase_Transfer_Catalysis A 5-Bromoisatin in DCM K2CO3 in Water + TBAB B Add Propyl Iodide A->B C Stir at RT 24-48 hours B->C D Work-up (Extraction & Evaporation) C->D E N-Propylated 5-Bromoisatin D->E

Caption: Workflow for Phase Transfer Catalysis Synthesis.

structure-activity relationship (SAR) studies of 5-bromo-1-propyl-1H-indole-2,3-dione analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structure-activity relationships (SAR) of 5-bromo-1H-indole-2,3-dione (5-bromoisatin) analogs reveals critical insights into their potential as therapeutic agents. This guide synthesizes experimental data to compare the performance of various analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities.

Structure-Activity Relationship (SAR) Analysis

The core structure of 5-bromo-1H-indole-2,3-dione serves as a versatile scaffold for the development of bioactive compounds. SAR studies indicate that substitutions at the N-1, C-3, and C-5 positions of the isatin ring significantly influence the biological activity of these analogs.

Halogenation at the C-5 position, particularly with bromine, has been shown to enhance cytotoxic properties compared to unsubstituted isatin.[1] Further modifications at the N-1 position with various alkyl and aryl groups, and derivatization at the C-3 carbonyl group, have led to the discovery of potent anticancer, antiviral, and antimicrobial agents.[2][3][4]

Comparative Biological Activity of 5-Bromoisatin Analogs

The following table summarizes the in vitro cytotoxic activity of various 5-bromo-1H-indole-2,3-dione analogs against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDN-1 SubstitutionC-3 SubstitutionCancer Cell LineIC50 (µM)Reference
1 H=O---
2a -CH₂-Ph-p-OCH₂CH₂-pyrrolidine=OMCF-7>100[1]
3a H=N-Ph-p-Cl--[1]
7c -CH₂-Ph=N-NH-C(=S)-NH-Ph-p-FMCF-77.17[5]
7d -CH₂-Ph=N-NH-C(=S)-NH-Ph-p-ClMCF-72.93[5]
1i H=OHepG20.96[6]
2m -CH₂-Ph-p-OCH₃=OK5620.03[6]
- -CH₂CH₂CH₂-SeCN=OMCF-7Potent[7]
- H=N-NH-C(=S)-NH-(4-hydroxyphenyl)--[8]

Experimental Protocols

General Procedure for Synthesis of N-Substituted 5-Bromoisatin Analogs

The synthesis of N-substituted 5-bromoisatin analogs typically involves the alkylation or arylation of 5-bromoisatin at the N-1 position. A general procedure is as follows:

  • To a solution of 5-bromoisatin in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of a base like potassium carbonate (K₂CO₃) is added.

  • The appropriate alkyl or benzyl halide (e.g., 1-bromopropane, benzyl bromide) is then added to the mixture.

  • The reaction is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into ice-water, and the resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield the desired N-substituted 5-bromoisatin analog.[1][7]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a general signaling pathway that can be targeted by 5-bromoisatin analogs and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanism Mechanism of Action Studies start 5-Bromoisatin step1 N-Alkylation/ Arylation start->step1 Reagents step2 C-3 Modification step1->step2 Intermediates product Analog Library step2->product charac Spectroscopic Characterization (NMR, MS) product->charac assay In Vitro Cytotoxicity (MTT Assay) product->assay ic50 IC50 Determination assay->ic50 sar SAR Analysis ic50->sar apoptosis Apoptosis Assay (Caspase Activity) ic50->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway signaling_pathway cluster_pathway Intracellular Signaling Cascade cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Analog 5-Bromoisatin Analog Analog->RTK Inhibition Apoptosis Apoptosis Analog->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

A Comparative Guide to the Experimental Findings of 5-bromo-1-propyl-1H-indole-2,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental findings for 5-bromo-1-propyl-1H-indole-2,3-dione and its structural analogs. The indole-2,3-dione (isatin) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a bromine atom at the 5-position and an alkyl group at the N-1 position can significantly modulate these activities. This document aims to objectively compare the performance of N-propyl substituted 5-bromoisatin with other N-alkylated and N-benzylated analogs, supported by available experimental data.

Data Presentation: Comparative Biological Activity

While specific experimental data for this compound is limited in publicly accessible literature, a comparative analysis can be drawn from structurally related compounds. The following tables summarize the in vitro biological activities of various N-substituted 5-bromo-1H-indole-2,3-dione derivatives against cancer cell lines and pathogenic microbes.

Table 1: Comparative Anticancer Activity of N-Substituted 5-Bromo-1H-indole-2,3-dione Derivatives

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical Propyl---
Analog 1BenzylMCF-7 (Breast)7.17 ± 0.94[1]
Analog 2BenzylA-549 (Lung)-[1]
Analog 3Phenethyl (meta-bromo)U937 (Leukemia)Low to sub-micromolar[2]
Analog 4Phenethyl (para-bromo)U937 (Leukemia)Low to sub-micromolar[2]

Table 2: Comparative Antimicrobial Activity of N-Substituted 5-Bromo-1H-indole-2,3-dione Derivatives

Compound IDN-SubstituentMicroorganismMIC (µg/mL)Reference
Hypothetical Propyl---
Analog 5 (bis-isatin)Propyl (linker)Trichomonas vaginalis3.72 (IC50)[3]
Analog 64-chlorobenzylEscherichia coli0.15 - 3.25[4]
Analog 74-chlorobenzylPseudomonas aeruginosa0.15 - 3.25[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of N-substituted 5-bromo-1H-indole-2,3-dione derivatives.

Synthesis of N-Alkyl/Aryl-5-bromo-1H-indole-2,3-dione

A general method for the N-alkylation or N-arylation of 5-bromoisatin involves the following steps:

  • Deprotonation: 5-Bromoisatin is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding anion.

  • Alkylation/Arylation: The appropriate alkyl or aryl halide (e.g., 1-bromopropane, benzyl bromide) is added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 5-bromoisatin.

Characterization of the synthesized compounds is performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway for Anticancer Activity of Isatin Derivatives

Isatin derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. The following diagram illustrates a simplified potential signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Growth Factor Receptor->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Apoptotic Pathway (e.g., Caspases) Apoptotic Pathway (e.g., Caspases) Apoptosis Apoptosis Apoptotic Pathway (e.g., Caspases)->Apoptosis Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression Isatin Derivative Isatin Derivative Isatin Derivative->Growth Factor Receptor Inhibition Isatin Derivative->Apoptotic Pathway (e.g., Caspases) Activation Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological Screening Biological Screening Characterization->Biological Screening Anticancer Assays Anticancer Assays Biological Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Biological Screening->Antimicrobial Assays Data Analysis Data Analysis Anticancer Assays->Data Analysis Antimicrobial Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification End End Lead Identification->End Core Scaffold Core Scaffold 5-Bromoisatin 5-Bromoisatin Core Scaffold->5-Bromoisatin Biological Activity Biological Activity 5-Bromoisatin->Biological Activity N1-Substituent N1-Substituent Alkyl Chain Alkyl Chain N1-Substituent->Alkyl Chain Aryl Group Aryl Group N1-Substituent->Aryl Group Alkyl Chain->Biological Activity Aryl Group->Biological Activity Anticancer Anticancer Biological Activity->Anticancer Antimicrobial Antimicrobial Biological Activity->Antimicrobial

References

Benchmarking 5-bromo-1-propyl-1H-indole-2,3-dione: A Comparative Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark for 5-bromo-1-propyl-1H-indole-2,3-dione in cellular models, drawing upon experimental data from structurally related 5-bromo-isatin derivatives. Due to the limited availability of public data on this specific compound, this analysis leverages the well-documented anticancer activities of its analogues to provide a predictive overview of its potential efficacy and mechanism of action.

Performance Comparison of 5-Bromo-Isatin Derivatives

The isatin scaffold, particularly with a bromine substitution at the 5-position, is a common motif in the design of novel anticancer agents.[1][2] These compounds have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 5-bromo-isatin derivatives, offering a baseline for the anticipated performance of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-BromoisatinHuman leukemia (K562)>10[3]
5-Bromo-6-fluoro-isatinHuman leukemia (K562)2.32[3]
5-Bromo-3-(2-(6,7-dimethoxyquinazolin-4-yl)hydrazono)indolin-2-oneHuman colon cancer (HT-29)>100[4]
5-Bromo-3-(2-(phthalazin-1-yl)hydrazono)indolin-2-oneHuman colon cancer (HT-29)7.5[4]
(Z)-5(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-oneMultiple cancer cell linesGood inhibition activity[1]
Triazole-linked ospemifene-isatin with bromo-substituent at C-5Human breast cancer (MCF-7)1.56[5]
5,7-dibromo-N-(p-hydroxyphenyl)isatinHuman colon cancer (HT29)~1[6]
5,7-dibromo-N-(p-aminophenyl)isatinHuman colon cancer (HT29)~1[6]

Plausible Mechanism of Action and Signaling Pathways

Isatin derivatives are known to exert their anticancer effects through multiple mechanisms, often leading to cell cycle arrest and apoptosis.[7][8] While the precise pathway for this compound needs to be empirically determined, the common mechanisms for related compounds involve the modulation of key cellular signaling pathways.

A potential signaling cascade initiated by a 5-bromo-isatin derivative could involve the inhibition of protein kinases, leading to the downstream activation of apoptotic pathways and cell cycle checkpoints.

G A 5-bromo-1-propyl-1H- indole-2,3-dione B Protein Kinase Inhibition (e.g., CDKs, Akt) A->B C Cell Cycle Arrest (G1/S or G2/M phase) B->C D Induction of Apoptosis B->D E Upregulation of p21/p27 C->E F Downregulation of Cyclins/CDKs C->F G Activation of Caspases (e.g., Caspase-3) D->G H Alteration of Bcl-2 family proteins D->H I Cell Death G->I H->I

A potential signaling pathway for 5-bromo-isatin derivative-induced anticancer activity.

Experimental Protocols

To empirically benchmark the performance of this compound, the following standard cellular assays are recommended.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., K562, HepG2, HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Read Absorbance E->F G Calculate IC50 F->G

Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.

Materials and Reagents:

  • Treated and untreated cells

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after compound treatment and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase suggests cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide by cells with compromised membranes.

Materials and Reagents:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment.

  • Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells promptly using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

While direct experimental data for this compound is not yet widely available, the extensive research on related 5-bromo-isatin derivatives provides a strong foundation for predicting its potential as an anticancer agent. The comparative data presented here suggests that it is likely to exhibit cytotoxic activity against various cancer cell lines, possibly through the induction of cell cycle arrest and apoptosis. The provided experimental protocols offer a clear roadmap for the empirical validation and detailed mechanistic investigation of this promising compound. Further research is warranted to fully elucidate its therapeutic potential and selectivity.

References

Independent Verification of 5-bromo-1-propyl-1H-indole-2,3-dione: A Comparative Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the synthesis and characterization of 5-bromo-1-propyl-1H-indole-2,3-dione, a member of the isatin family of compounds known for their diverse biological activities.[1] Due to the significant interest in isatin derivatives for therapeutic applications, including as anticancer and antimicrobial agents, this document outlines a representative synthetic protocol, compares its characterization data with related analogues, and presents relevant biological pathways to support further research and development.[1][2]

Comparison of Synthetic Methods and Characterization Data

Table 1: Comparison of Synthetic Protocols for N-Alkylated 5-Bromoisatins

FeatureRepresentative Synthesis of this compound Synthesis of 1-Allyl-5-bromoindoline-2,3-dione Synthesis of N-Benzyl-5-bromoisatin[3]
Starting Material 5-bromo-1H-indole-2,3-dione5-bromo-1H-indole-2,3-dione5-bromo-1H-indole-2,3-dione
Alkylating Agent 1-BromopropaneAllyl bromideBenzyl chloride
Base Potassium carbonate (K₂CO₃)Potassium carbonate (K₂CO₃) & Tetra-n-butylammonium bromide (TBAB)Sodium hydride (NaH)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Reaction Time 2-4 hours (estimated)48 hoursNot specified
Temperature Room Temperature to 70°CRoom Temperature0°C to Room Temperature
Yield >80% (expected)87%Not specified

Table 2: Comparative Characterization Data of N-Alkylated 5-Bromoisatins

PropertyThis compound (Expected) 1-Allyl-5-bromoindoline-2,3-dione 1-(3-Bromopropyl)indoline-2,3-dione[4] N-Benzyl-5-bromoisatin[5]
Molecular Formula C₁₁H₁₀BrNO₂C₁₁H₈BrNO₂C₁₁H₁₀BrNO₂C₁₅H₁₀BrNO₂
Molecular Weight 268.11 g/mol 266.09 g/mol 284.12 g/mol 316.15 g/mol
Melting Point Not available171-175 °C50 °C151-152 °C
¹H NMR (CDCl₃, δ ppm) ~3.7 (t, 2H, N-CH₂), ~1.7 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃), Aromatic protons expected in the 6.8-7.8 ppm range.7.66 (d), 7.62 (dd), 6.75 (d), 5.72 (m), 5.22 (m), 4.3 (t)7.68–7.55 (m, 2H), 7.14 (m, 1H), 7.03 (d, 1H), 3.91 (t, 2H), 3.48 (t, 2H), 2.36–2.22 (m, 2H)7.69 (d), 7.56 (dd), 7.25-7.35 (m, 5H), 6.65 (d), 4.90 (s)
¹³C NMR (CDCl₃, δ ppm) N-CH₂ ~42, CH₂ ~22, CH₃ ~11. Carbonyls >157, Aromatic carbons 111-150.178.3 (C=O), 156.1 (N-C=O), 148.1, 140.5, 130.4, 128.1, 120.8, 119.1, 112.6, 103.1, 42.5183.18, 158.38, 150.80, 138.62, 125.58, 124.13, 117.53, 109.94, 38.82, 29.89, 29.54182.00, 157.53, 149.41, 140.45, 134.06, 129.15, 128.35, 128.15, 127.38, 118.91, 116.75, 112.67, 44.20

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for the N-alkylation of isatins.[3][4][5]

Synthesis of this compound

  • Materials: 5-bromo-1H-indole-2,3-dione, 1-bromopropane, potassium carbonate (anhydrous), N,N-dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a solution of 5-bromo-1H-indole-2,3-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 70°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization

The synthesized compound should be characterized by standard spectroscopic methods:

  • ¹H and ¹³C NMR: Spectra should be recorded on a 400 MHz or higher spectrometer in CDCl₃ or DMSO-d₆.

  • Mass Spectrometry: To confirm the molecular weight.

  • Infrared Spectroscopy: To identify characteristic functional groups (e.g., C=O stretching).

  • Melting Point: To determine the purity of the compound.

Biological Context and Signaling Pathways

Isatin and its derivatives have been reported to exhibit a wide range of biological activities, with anticancer properties being of particular interest. Many N-substituted isatins have shown potent cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling cascade leading to angiogenesis.

Caspase Signaling Pathway in Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. The caspase family of proteases plays a central role in executing the apoptotic program.

Caspase_Pathway Apoptotic_Signal Apoptotic Signal (e.g., Chemotherapy) Caspase9 Caspase-9 (Initiator) Apoptotic_Signal->Caspase9 Intrinsic Pathway Caspase8 Caspase-8 (Initiator) Apoptotic_Signal->Caspase8 Extrinsic Pathway Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic pathways of caspase-mediated apoptosis.

Conclusion

This guide provides a framework for the independent verification of the synthesis and characterization of this compound. While specific experimental data for this exact compound is sparse in the public domain, the provided representative protocols and comparative data for closely related analogues offer a solid foundation for researchers. The presented signaling pathways highlight the potential biological relevance of this class of compounds and underscore the importance of further investigation into their mechanisms of action. The detailed methodologies and comparative data aim to facilitate the efficient and accurate synthesis and evaluation of this and other novel isatin derivatives in drug discovery programs.

References

Safety Operating Guide

Navigating the Disposal of 5-bromo-1-propyl-1H-indole-2,3-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-bromo-1-propyl-1H-indole-2,3-dione, a halogenated heterocyclic organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of halogenated organic waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Substituted isatins, the chemical class of this compound, have been investigated for a range of biological activities.[1][2][3] Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound.[4][5] Such compounds require careful handling to minimize exposure and prevent environmental contamination. The necessary personal protective equipment for handling this type of chemical waste is outlined below.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[6]
Protective Clothing A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended if handling outside a fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, proper containment, and clear labeling to ensure safe handling by waste management personnel.

  • Segregation of Waste:

    • Isolate waste containing this compound from non-halogenated chemical waste.[4]

    • Solid waste, such as contaminated gloves, weighing paper, and absorbent pads, should be collected separately from liquid waste.[7]

  • Containment of Waste:

    • Solid Waste: Place all solid waste contaminated with the compound into a designated, compatible, and clearly labeled hazardous waste container.[7]

    • Liquid Waste: Collect any solutions containing this compound in a dedicated, leak-proof, and compatible container labeled as "Halogenated Organic Waste."[4][7]

    • Ensure all waste containers are kept securely closed when not in use.[8]

  • Labeling of Waste Containers:

    • Clearly label all waste containers with "Hazardous Waste" and "Halogenated Organic Waste."[7]

    • Specify the chemical name: "this compound" and any other components in the waste stream.

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

    • If the compound is flammable, store it in a designated flammable liquids cabinet.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this chemical down the drain or in regular trash.[9]

Spill Response Procedures

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Control Ignition Sources: If the compound is flammable, eliminate all potential sources of ignition.[7]

  • Contain the Spill: Prevent the spill from spreading.

  • Absorb and Collect:

    • For solid spills, carefully sweep the material to avoid generating dust.

    • For liquid spills, use an inert absorbent material. Small spills can be treated with sodium thiosulfate before absorption.[7]

  • Package for Disposal: Place all contaminated materials into a labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Label Container: 'Hazardous Waste' 'Halogenated Organic' C->E D->E F Store in Cool, Dry, Well-Ventilated Area E->F G Contact EHS for Pickup F->G H Proper Disposal by Licensed Contractor G->H

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-bromo-1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 5-bromo-1-propyl-1H-indole-2,3-dione. The following guidance is based on the safety profiles of analogous compounds, including brominated organic compounds and indole-2,3-dione derivatives. It is imperative to treat this compound with caution and handle it as potentially hazardous.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Precautions

While specific toxicity data is unavailable, compounds with similar structures (brominated organic compounds and isatin derivatives) present several potential hazards.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[1]

Potential Hazards:

  • Skin and Eye Irritation: May cause irritation or burns upon contact.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Reactivity: Brominated compounds can react with oxidizing agents, alkalis, and certain metals.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[1]

Protection Type Specific Equipment Standard/Specification
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][3]Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant gloves (Nitrile rubber is a good initial choice).[3][4]Follow manufacturer's specifications for chemical resistance.
Body Protection A long-sleeved laboratory coat.[4]Should be buttoned to the collar and have gathered wrists.
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling the powder outside of a fume hood.Use in a well-ventilated area or under a chemical fume hood.[1]
Foot Protection Closed-toe shoes.[4]Sandals are not permitted in the laboratory.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to maintain the compound's integrity and prevent accidental exposure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of incompatible materials.[1]

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment (spatulas, weighing paper, glassware) within the fume hood.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before handling the chemical.

  • Dispensing:

    • As this compound is likely a solid, handle it carefully to avoid generating dust.

    • Use a spatula to transfer the required amount from the storage container to a tared weighing vessel.

    • Keep the container tightly sealed when not in use.[1]

  • After Handling:

    • Clean all equipment and the work area thoroughly.

    • Decontaminate reusable glassware.

    • Properly dispose of all waste materials (see Section 4).

    • Remove PPE carefully, avoiding contact with the outer surfaces of gloves.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]

  • Keep the container tightly closed to prevent moisture ingress and vapor release.[1]

  • Segregate from incompatible materials such as strong oxidizing agents, bases, and metals.[1]

Disposal Plan

As a brominated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

Disposal Procedure:

Waste Type Collection and Labeling Disposal Method
Solid Waste Collect excess solid reagent and any contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste .[5][6]Arrange for pickup and disposal by a certified hazardous waste management company. Incineration at a regulated facility is the typical disposal method for such waste.[7]
Liquid Waste (Solutions) Collect any solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquid waste . Do not mix with non-halogenated waste streams.[5][7][8]Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6]

Key Disposal Dont's:

  • DO NOT dispose of this chemical down the drain.[9]

  • DO NOT mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[6][7][8]

  • DO NOT place in regular trash receptacles.

Workflow Diagram

The following diagram illustrates the safe handling and disposal workflow for this compound.

cluster_main_ops Main Operations cluster_disposal_path Disposal Path cluster_final_steps Final Safety Steps prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling & Dispensing (in Fume Hood) ppe->handling Enter work area post_handling Post-Handling Cleanup handling->post_handling Complete task waste_collection Waste Segregation post_handling->waste_collection decon Decontaminate Glassware post_handling->decon solid_waste Solid Halogenated Waste Container waste_collection->solid_waste Contaminated solids liquid_waste Liquid Halogenated Waste Container waste_collection->liquid_waste Solutions disposal Hazardous Waste Disposal solid_waste->disposal liquid_waste->disposal remove_ppe Doff PPE disposal->remove_ppe decon->remove_ppe wash Wash Hands remove_ppe->wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-propyl-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-bromo-1-propyl-1H-indole-2,3-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.